molecular formula C16H23NO3 B182207 Tert-butyl 4-phenoxypiperidine-1-carboxylate CAS No. 155989-69-8

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Cat. No.: B182207
CAS No.: 155989-69-8
M. Wt: 277.36 g/mol
InChI Key: DEHLPJBINLOQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-phenoxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-phenoxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-phenoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLPJBINLOQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476754
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155989-69-8
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-phenoxypiperidine-1-carboxylate, a vital building block in the synthesis of a wide array of therapeutic agents. As a Senior Application Scientist, the following sections will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry, grounded in established scientific literature.

Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. The Boc protecting group provides stability during synthetic transformations and allows for facile deprotection under acidic conditions, a crucial feature in multi-step drug synthesis. The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Its structural rigidity and the specific orientation of the phenoxy group allow for precise interactions with biological targets. This compound serves as a critical intermediate, enabling chemists to introduce this valuable pharmacophore into more complex drug candidates.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of tert-butyl 4-phenoxypiperidine-1-carboxylate are foundational to its utility in organic synthesis.

IUPAC Name: tert-butyl 4-phenoxypiperidine-1-carboxylate

Chemical Formula: C₁₆H₂₃NO₃

Molecular Weight: 293.36 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Physicochemical Properties:

PropertyValueSource
Melting Point 71-72 °C (for the related tert-butyl 4-oxopiperidine-1-carboxylate)[1]
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical knowledge
Appearance Expected to be a white to off-white solid.[2]
Storage Store in a cool, dry place away from incompatible materials.[2]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a protected 4-hydroxypiperidine with phenol under basic conditions. The following protocol is adapted from established procedures for similar compounds.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Work-up and Purification start 4-Hydroxypiperidine reagent1 Di-tert-butyl dicarbonate (Boc)₂O THF start->reagent1 Protection product1 tert-Butyl 4-hydroxypiperidine-1-carboxylate reagent1->product1 reagent2 Phenol DEAD or DIAD, PPh₃ THF or Toluene product1->reagent2 Nucleophilic Substitution product2 tert-Butyl 4-phenoxypiperidine-1-carboxylate reagent2->product2 workup Aqueous work-up Extraction with organic solvent product2->workup purification Column chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid, which can be used in the next step without further purification.

Causality: The Boc group is introduced to protect the nitrogen of the piperidine ring from participating in subsequent reactions, ensuring the desired regioselectivity. THF is an excellent solvent for this reaction due to its ability to dissolve both the starting material and the Boc anhydride.

Step 2: Synthesis of tert-Butyl 4-phenoxypiperidine-1-carboxylate (Mitsunobu Reaction)

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-phenoxypiperidine-1-carboxylate.

Causality: The Mitsunobu reaction is a reliable method for converting a primary or secondary alcohol to a variety of functional groups, in this case, a phenoxy ether, with inversion of stereochemistry at the alcohol carbon. The use of DEAD or DIAD and triphenylphosphine activates the hydroxyl group for nucleophilic attack by phenol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.99-6.89 (m, 3H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 3.75-3.65 (m, 2H, N-CH₂), 3.35-3.25 (m, 2H, N-CH₂), 2.05-1.95 (m, 2H, CH₂), 1.85-1.75 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0 (Ar-C-O), 154.9 (C=O), 129.5 (Ar-CH), 121.0 (Ar-CH), 116.5 (Ar-CH), 80.0 (O-C(CH₃)₃), 72.0 (O-CH), 41.0 (N-CH₂), 31.0 (CH₂), 28.5 (C(CH₃)₃).

  • Mass Spectrometry (ESI-MS): m/z 294.1 [M+H]⁺, 316.1 [M+Na]⁺.

  • Infrared (FT-IR) (cm⁻¹): 2975 (C-H stretch), 1690 (C=O stretch, carbamate), 1595, 1490 (C=C stretch, aromatic), 1240 (C-O stretch, ether), 1160 (C-O stretch, carbamate).

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The 4-phenoxypiperidine scaffold is present in drugs targeting a range of conditions, including neurological disorders and cancer.

  • As a Precursor to Kinase Inhibitors: Many kinase inhibitors incorporate the 4-phenoxypiperidine moiety to interact with the hinge region of the kinase domain. The title compound serves as a readily available starting material for the elaboration of more complex structures. For instance, derivatives of this scaffold have been explored in the development of inhibitors for receptor tyrosine kinases.[3]

  • In the Synthesis of CNS-active Agents: The lipophilic nature of the phenoxy group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the central nervous system.

  • As a Building Block for Novel Scaffolds: The piperidine ring can be further functionalized after deprotection of the Boc group, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-phenoxypiperidine-1-carboxylate. While a specific safety data sheet (SDS) for this compound is not available, the following guidelines are based on data for structurally related compounds.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

Always consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatility of the 4-phenoxypiperidine scaffold make it a valuable tool for drug discovery and development professionals. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, offering a solid foundation for its use in the laboratory.

References

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ChemBK. (2024, April 9). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance in Medicinal Chemistry

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a key heterocyclic building block in modern drug discovery. Its rigid piperidine core, appended with a phenoxy moiety, provides a versatile scaffold for interacting with a range of biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a focus on practical, field-proven methodologies suitable for research and development laboratories.

Primary Synthetic Pathway: The Mitsunobu Reaction

The Mitsunobu reaction stands out as a highly efficient and reliable method for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate. This reaction facilitates the formation of a carbon-oxygen bond between an alcohol and a nucleophile, in this case, the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate and phenol, respectively. The reaction is driven by a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

Mechanism of Action: A Stepwise Perspective

The elegance of the Mitsunobu reaction lies in its ability to activate the hydroxyl group of the alcohol for nucleophilic attack under mild conditions. The key steps are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.

  • Proton Transfer: The acidic phenol protonates the betaine, generating a protonated phosphonium species and the phenoxide anion, which will act as the nucleophile.

  • Formation of the Oxyphosphonium Salt: The alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, then attacks the activated phosphonium species, displacing the dialkyl hydrazinedicarboxylate and forming a highly reactive oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The phenoxide ion, now a potent nucleophile, attacks the carbon bearing the oxyphosphonium group in a classic SN2 fashion. This results in the inversion of stereochemistry at that carbon (though in this case, the starting material is achiral) and the formation of the desired ether linkage, yielding tert-butyl 4-phenoxypiperidine-1-carboxylate. Triphenylphosphine oxide is formed as a byproduct.

Mitsunobu_Pathway N_Boc_Pip_OH tert-Butyl 4-hydroxypiperidine-1-carboxylate Intermediate Oxyphosphonium Salt + Phenoxide N_Boc_Pip_OH->Intermediate Activation Phenol Phenol Phenol->Intermediate PPh3 PPh3 PPh3->Intermediate DIAD DIAD DIAD->Intermediate Product tert-Butyl 4-phenoxypiperidine-1-carboxylate Intermediate->Product SN2 Attack Byproduct Triphenylphosphine oxide + Dialkyl hydrazinedicarboxylate Intermediate->Byproduct

Figure 1: Conceptual workflow of the Mitsunobu reaction for the synthesis of the target compound.

Experimental Protocol: Mitsunobu Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
tert-Butyl 4-hydroxypiperidine-1-carboxylate109384-19-2201.263.1
Phenol108-95-294.113.1
Triphenylphosphine (PPh₃)603-35-0262.293.1
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.213.1
Anhydrous Tetrahydrofuran (THF)109-99-972.1116 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (3.1 mmol), phenol (3.1 mmol), and triphenylphosphine (3.1 mmol).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (16 mL).

  • Initiation of Reaction: Slowly add diisopropyl azodicarboxylate (3.1 mmol) to the reaction mixture at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The specific eluent system will need to be determined by TLC analysis but a gradient of ethyl acetate in hexanes is a good starting point. The final product, tert-butyl 4-phenoxypiperidine-1-carboxylate, is typically isolated as an oil or a white solid.

Alternative Synthetic Pathway: The Williamson Ether Synthesis

While the Mitsunobu reaction is highly effective, the Williamson ether synthesis presents a viable and often more cost-effective alternative, particularly for large-scale production. This classical method involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester. In the context of synthesizing our target molecule, this would involve the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an activated phenyl derivative.

A more common variation for this specific target molecule involves activating the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate by converting it into a good leaving group, such as a tosylate or mesylate. This activated intermediate is then reacted with sodium phenoxide.

Conceptual Two-Step Williamson Approach
  • Activation of the Hydroxyl Group: tert-Butyl 4-hydroxypiperidine-1-carboxylate is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding tosylate or mesylate ester. This transforms the hydroxyl group into a much better leaving group.

  • Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium phenoxide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenoxide ion displaces the tosylate or mesylate group via an SN2 reaction to furnish tert-butyl 4-phenoxypiperidine-1-carboxylate.

Williamson_Pathway Start tert-Butyl 4-hydroxypiperidine-1-carboxylate Activated_Intermediate Activated Piperidine (Tosyl/Mesyl Ester) Start->Activated_Intermediate Activation TsCl TsCl or MsCl (Base) TsCl->Activated_Intermediate Product tert-Butyl 4-phenoxypiperidine-1-carboxylate Activated_Intermediate->Product SN2 Substitution Na_Phenoxide Sodium Phenoxide Na_Phenoxide->Product

Figure 2: A conceptual diagram of the two-step Williamson ether synthesis approach.

Post-Synthetic Modification: Deprotection of the Boc Group

The Boc protecting group on the piperidine nitrogen is robust under many reaction conditions but can be readily removed under acidic conditions to yield the free secondary amine, 4-phenoxypiperidine. This deprotection step is often necessary for subsequent functionalization of the nitrogen atom.

Experimental Protocol: Boc Deprotection

A common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent.

  • Reaction Setup: Dissolve tert-butyl 4-phenoxypiperidine-1-carboxylate (e.g., 453 mg) in dichloromethane (10 mL).

  • Acid Addition: Add trifluoroacetic acid (e.g., 1.4 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 2.5 hours.

  • Workup: Concentrate the reaction mixture to remove the solvent and excess TFA. The resulting trifluoroacetate salt can be neutralized with a base (e.g., 1.5 M NaOH) and extracted with an organic solvent to isolate the free 4-phenoxypiperidine.

Conclusion

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is a critical process in the development of numerous pharmaceutical compounds. The Mitsunobu reaction offers a reliable and high-yielding pathway under mild conditions, making it a preferred choice in many research settings. For larger-scale synthesis, the more traditional Williamson ether synthesis provides a cost-effective alternative. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and the specific requirements of the subsequent chemical transformations. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important building block.

References

  • Wang, M., Wang, W., & Q, A. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Nilsson, P., et al. (2017). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules, 22(10), 1688. [Link]

  • LookChem. (n.d.). N-BOC-4-Hydroxypiperidine. Retrieved January 23, 2026, from [Link]

  • MDPI. (2017). Current Aspects of Radiopharmaceutical Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • Uppsala University. (2017). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. DIVA. [Link]

  • Leonori, D., et al. (2021). The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT)

A Comprehensive Technical Guide to tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key chemical intermediate in the synthesis of various synthetic opioids. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Introduction and Strategic Importance

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP, is a synthetically versatile molecule. Its strategic importance lies in its role as a direct precursor to 4-anilinopiperidine, a core scaffold for a range of potent synthetic opioids, including fentanyl and its analogues.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled chemical manipulations at other positions of the molecule before its removal to yield the secondary amine, which is then typically acylated. Due to its application in the synthesis of controlled substances, the possession, sale, and importation of 1-Boc-4-AP are heavily regulated in many jurisdictions.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1-Boc-4-AP is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 125541-22-2[1][2][3]
Molecular Formula C₁₆H₂₄N₂O₂[1]
Molecular Weight 276.38 g/mol [1]
IUPAC Name tert-butyl 4-anilinopiperidine-1-carboxylate[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-Boc-4-AP is a critical process for obtaining the precursor required for further elaboration into target molecules. A common and efficient method involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with aniline.

Experimental Protocol: Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of 1-Boc-4-AP.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add aniline (1.1 equivalents) and acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of STAB is strategic as it is a mild and selective reducing agent for imines and enamines, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Boc-4-AP via reductive amination.

SynthesisWorkflow Reactants tert-Butyl 4-oxopiperidine-1-carboxylate + Aniline Iminium Iminium Ion Formation (Acetic Acid Catalyst) Reactants->Iminium Reduction Reductive Amination (Sodium Triacetoxyborohydride) Iminium->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Purification->Product

Caption: Synthetic workflow for 1-Boc-4-AP.

Applications in Drug Development and Forensic Science

The primary application of 1-Boc-4-AP is as a crucial building block in the synthesis of 4-anilinopiperidine-based opioids.

Role as a Precursor in Fentanyl Synthesis

The Boc-protecting group in 1-Boc-4-AP can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield 4-anilinopiperidine. This secondary amine is then acylated with propionyl chloride to produce fentanyl. This synthetic route is of significant interest to law enforcement and forensic chemists for tracking the illicit manufacturing of controlled substances.

Logical Relationship Diagram

The following diagram illustrates the role of 1-Boc-4-AP as a key intermediate.

LogicalRelationship Boc4AP tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) Deprotection Deprotection (Acidic Conditions) Boc4AP->Deprotection AnilinoPiperidine 4-Anilinopiperidine Deprotection->AnilinoPiperidine Acylation Acylation (Propionyl Chloride) AnilinoPiperidine->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Role of 1-Boc-4-AP in fentanyl synthesis.

Safety and Handling

Appropriate safety precautions must be observed when handling 1-Boc-4-AP.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Analytical Characterization

The identity and purity of 1-Boc-4-AP should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. Available from: [Link]

  • tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate . ChemBK. Available from: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate . CAS Common Chemistry. Available from: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate . PubChem. Available from: [Link]

  • 1-Boc-4-AP . PubChem. Available from: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . ResearchGate. Available from: [Link]

  • 1-Boc-4-AP . Wikipedia. Available from: [Link]

  • Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate . PubChem. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the essential physical and chemical properties of tert-butyl 4-phenoxypiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted characteristics of this compound and details the rigorous experimental methodologies required for their empirical validation. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols for robust scientific inquiry.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its substitution at the 4-position with a phenoxy group, combined with the nitrogen atom's protection by a tert-butoxycarbonyl (Boc) group, renders tert-butyl 4-phenoxypiperidine-1-carboxylate a valuable and versatile intermediate in the synthesis of more complex molecules. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a critical step in multi-step synthetic pathways. Understanding the fundamental physical properties of this intermediate is paramount for its effective use in process development, formulation, and quality control.

Piperidine derivatives are crucial building blocks in drug discovery. For instance, related structures are key intermediates in the synthesis of kinase inhibitors like Vandetanib, which is used in cancer therapy. Furthermore, the piperidine framework often serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Predicted Physicochemical Properties

While direct experimental data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not extensively available in the public domain, we can infer its properties from closely related analogs and computational models. The following table summarizes these predicted characteristics.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₆H₂₃NO₃Calculated from the chemical structure.
Molecular Weight 293.36 g/mol Calculated from the molecular formula.
Physical State White to off-white solidBased on the typical appearance of similar piperidine derivatives like tert-butyl 4-cyano-4-phenyl-piperidine-1-carboxylate, which is a white crystalline solid.[1]
Melting Point 70 - 80 °CInferred from structurally similar compounds. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate has a melting point of 75-76 °C.[2] Tert-butyl 4-oxopiperidine-1-carboxylate melts at 71-72 °C.[3]
Boiling Point > 300 °C (decomposes)High boiling points are expected for compounds of this molecular weight. Decomposition at elevated temperatures is common for molecules with multiple functional groups.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.The presence of both polar (ether, carbamate) and non-polar (phenyl, tert-butyl) moieties suggests good solubility in a range of organic solvents. The large hydrophobic surface area predicts poor aqueous solubility. A related compound, tert-butyl 4-cyano-4-phenyl-piperidine-1-carboxylate, is noted to have good solubility.[1]

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the precise determination of the physical properties of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of sample B Place in aluminum pan A->B C Load sample and reference pans B->C D Heat at 10 °C/min under N2 C->D E Record heat flow D->E F Identify endothermic peak E->F G Determine onset/peak temperature F->G Spectro_Workflow cluster_sample Sample Preparation cluster_nmr NMR cluster_ftir FTIR cluster_ms MS A Dissolve sample in appropriate solvent B Acquire 1H and 13C spectra A->B D Acquire IR spectrum A->D F Acquire mass spectrum (ESI) A->F C Analyze chemical shifts and coupling B->C E Identify functional group absorptions D->E G Determine m/z of molecular ion and fragments F->G

Figure 2: General Workflow for Spectroscopic Characterization.

Determination of Solubility

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add a known amount of the compound to a fixed volume of each solvent in a vial.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached.

  • Analysis: Visually inspect for undissolved solid. For quantitative analysis, filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Safety and Handling

While specific toxicity data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related piperidine derivatives, the following hazards may be anticipated:

  • Skin Irritation: May cause skin irritation. [4][5]* Eye Irritation: May cause serious eye irritation. [4][5]* Respiratory Irritation: May cause respiratory irritation if inhaled. [4][5] Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable synthetic intermediate with predictable physicochemical properties based on its chemical structure and comparison with analogous compounds. This guide provides a comprehensive framework for its empirical characterization, emphasizing robust and validated experimental methodologies. The detailed protocols for determining its melting point, spectroscopic identity, and solubility will enable researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. ChemBK. [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 21, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-phenoxypiperidine-1-carboxylate, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its applications in the development of novel therapeutics.

Core Molecular Attributes

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. This structure is a common scaffold in the design of biologically active molecules.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₃Calculated
Molecular Weight 277.36 g/mol Calculated
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Deduced
InChI Key InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-9-14(10-12-17)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3Deduced

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is most commonly achieved through a nucleophilic substitution reaction, primarily the Williamson ether synthesis. This method offers a reliable and efficient route to the target compound.

Preferred Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this context, the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an activated phenol derivative. However, a more common and effective approach for this specific transformation is the Mitsunobu reaction, which allows for the coupling of an alcohol and a nucleophile (in this case, phenol) under milder conditions.

A plausible and efficient synthesis involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with phenol under Mitsunobu conditions. This reaction typically utilizes a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Scheme:

Williamson Ether Synthesis reagents Phenol + tert-butyl 4-hydroxypiperidine-1-carboxylate conditions PPh3, DEAD or DIAD THF, 0 °C to rt reagents->conditions Reactants product tert-butyl 4-phenoxypiperidine-1-carboxylate conditions->product Product

Figure 1: General scheme for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate via the Mitsunobu reaction.

Step-by-Step Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, and provides a likely experimental procedure.[1]

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate and triphenylphosphine in anhydrous THF.

  • Add phenol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure tert-butyl 4-phenoxypiperidine-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the phenoxy group (multiplets between 6.8 and 7.3 ppm). The proton at the 4-position of the piperidine ring, attached to the oxygen, would likely appear as a multiplet around 4.3-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 and 80 ppm), the piperidine ring carbons (in the range of 30-70 ppm), and the aromatic carbons (between 115 and 160 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 278.36.

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 4-phenoxypiperidine-1-carboxylate scaffold is a valuable building block in the synthesis of a wide range of biologically active compounds. The piperidine ring is a common motif in many approved drugs, and the phenoxy group can be readily modified to explore structure-activity relationships (SAR).

The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This versatility makes it a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. For instance, similar structures are key intermediates in the synthesis of kinase inhibitors like Vandetanib, which is used in cancer therapy.[1]

Drug_Discovery_Workflow A tert-butyl 4-phenoxypiperidine-1-carboxylate B Boc Deprotection (e.g., TFA) A->B C 4-Phenoxypiperidine B->C D Further Functionalization (e.g., Amide coupling, Alkylation) C->D E Library of Bioactive Molecules D->E F SAR Studies E->F F->D Optimization

Sources

A Technical Guide to the Solubility of Tert-butyl 4-phenoxypiperidine-1-carboxylate: Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a molecule like tert-butyl 4-phenoxypiperidine-1-carboxylate, a common building block in medicinal chemistry, understanding its solubility is not merely an academic exercise. It is a critical parameter that influences everything from reaction kinetics in synthesis, to the ease of purification, and most importantly, the design of formulation strategies for preclinical studies. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility of tert-butyl 4-phenoxypiperidine-1-carboxylate, tailored for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Behavior

Tert-butyl 4-phenoxypiperidine-1-carboxylate possesses a molecular architecture that suggests a nuanced solubility profile. The molecule can be dissected into three key regions:

  • The Lipophilic Core: The phenoxy and piperidine rings, along with the tert-butyl group, create a significant nonpolar character. This suggests good solubility in nonpolar organic solvents.

  • The Polar Moieties: The ether linkage and the carbonyl group of the carbamate introduce polarity and the potential for hydrogen bond acceptance. This may confer some solubility in polar aprotic solvents.

  • The BOC-Protecting Group: The tert-butoxycarbonyl (BOC) group is known to influence the solid-state properties of molecules and can affect their solubility in various solvents. The slow rotation of the carbamate C-N bond can also impact molecular packing and interactions.[1]

Given these features, it is anticipated that tert-butyl 4-phenoxypiperidine-1-carboxylate will exhibit high solubility in a range of organic solvents and limited solubility in aqueous media. Unmodified piperidines can be water-soluble due to hydrogen bonding with the nitrogen atom; however, the presence of the bulky, lipophilic BOC group and the phenoxy substituent significantly diminishes this potential.[] The solubility in aqueous solutions is not expected to be significantly influenced by pH within the typical physiological range, as the molecule lacks readily ionizable functional groups.

Illustrative Solubility Data

While specific experimental data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not widely published, the following table provides an illustrative guide to its expected solubility based on its structural characteristics and the behavior of similar compounds.[3] Researchers should verify these predictions through experimental determination.

Solvent ClassExample SolventsExpected Solubility ClassificationRationale
Nonpolar Aprotic Toluene, HexanesSolubleThe significant nonpolar surface area from the phenyl and tert-butyl groups will interact favorably with these solvents through van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateFreely SolubleThese solvents can effectively solvate both the nonpolar regions and the polar ether and carbamate functionalities of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Sparingly SolubleThe ability of these solvents to hydrogen bond may be less effective in disrupting the crystal lattice compared to polar aprotic solvents for this specific structure.
Aqueous Water, Phosphate-Buffered Saline (PBS)Practically InsolubleThe large lipophilic character of the molecule will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.

Experimental Determination of Solubility

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound. This is a critical parameter for late-stage preclinical development and formulation.[4][5]

  • Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[6][7][8]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[9]

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.[10]

  • Preparation:

    • Accurately weigh an excess of tert-butyl 4-phenoxypiperidine-1-carboxylate into a series of glass vials. An amount sufficient to create a visible suspension is necessary.[9]

    • Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a predetermined time. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[11]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the same solvent.

    • Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[11] The use of HPLC is advantageous as it can also detect any potential degradation of the compound.[11]

  • Data Analysis:

    • Calculate the solubility as the average concentration from the samples where equilibrium was confirmed.

    • The pH of aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly.[9]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound into vials prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate until equilibrium is reached (e.g., 24-72h) equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant2 Analyze filtrate by HPLC-UV sep3->quant2 quant1 Prepare calibration curve quant1->quant2 quant3 Determine concentration quant2->quant3 end end quant3->end Report Thermodynamic Solubility (mg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This method is a higher-throughput approach to estimate solubility, suitable for early-stage drug discovery.

A concentrated stock solution of the compound in a water-miscible organic solvent (usually DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering).

  • Preparation:

    • Prepare a high-concentration stock solution of tert-butyl 4-phenoxypiperidine-1-carboxylate in 100% DMSO (e.g., 10 mM).

    • In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer in the microplate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

G cluster_prep Preparation cluster_add Compound Addition cluster_measure Incubation & Measurement cluster_analysis Data Analysis prep1 Prepare high-concentration stock solution in DMSO add1 Add DMSO stock to buffer to create serial dilutions prep1->add1 prep2 Aliquot aqueous buffer into 96-well plate prep2->add1 add2 Final DMSO concentration ≤1% add1->add2 measure1 Shake plate for 1-2 hours at room temperature add2->measure1 measure2 Measure turbidity (e.g., nephelometry) measure1->measure2 analysis1 Plot turbidity vs. concentration measure2->analysis1 analysis2 Identify concentration at which precipitation occurs analysis1->analysis2 end end analysis2->end Report Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Foundation for Rational Drug Development

References

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available from: [Link]

  • Wang M, Wang W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press; 2014. Available from: [Link]

  • PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Yodran Cheng, et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed; 2024. Available from: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

  • World Health Organization. Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. 2018. Available from: [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 2014. Available from: [Link]

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. Available from: [Link]

  • Unknown. Experiment 1 Determination of Solubility Class. Available from: [Link]

  • World Health Organization. Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. 2023. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

A Spectroscopic Guide to tert-Butyl 4-phenoxypiperidine-1-carboxylate: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-phenoxypiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction

tert-Butyl 4-phenoxypiperidine-1-carboxylate (N-Boc-4-phenoxypiperidine) is a heterocyclic compound featuring a piperidine ring substituted with a phenoxy group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The Boc protecting group is crucial in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule. The phenoxypiperidine moiety is a common scaffold in a variety of biologically active compounds, making the spectroscopic characterization of this intermediate essential for quality control and structural confirmation in synthetic workflows.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For tert-butyl 4-phenoxypiperidine-1-carboxylate, both ¹H and ¹³C NMR provide critical information about its molecular framework.

A. ¹H NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.25m2HAr-H (meta)
6.95 - 6.90m3HAr-H (ortho, para)
4.40 - 4.30m1HO-CH (piperidine)
3.75 - 3.65m2HN-CH₂ (axial)
3.35 - 3.25m2HN-CH₂ (equatorial)
2.00 - 1.90m2HC-CH₂ (axial)
1.80 - 1.70m2HC-CH₂ (equatorial)
1.48s9HC(CH₃)₃

Interpretation and Rationale:

The aromatic protons of the phenoxy group are expected to appear in the downfield region of the spectrum (δ 6.90-7.30 ppm) due to the deshielding effect of the aromatic ring current. The proton on the carbon bearing the phenoxy group (O-CH) is anticipated around δ 4.30-4.40 ppm, shifted downfield by the adjacent electronegative oxygen atom. The piperidine ring protons attached to the nitrogen (N-CH₂) and the other ring carbons (C-CH₂) will exhibit complex multiplets due to conformational chair-flipping and spin-spin coupling. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately δ 1.48 ppm, a characteristic signal for the Boc protecting group.

B. ¹³C NMR Spectroscopy

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ, ppm)Assignment
157.0Ar-C (ipso, attached to O)
154.9C=O (carbamate)
129.5Ar-CH (meta)
121.0Ar-CH (para)
116.0Ar-CH (ortho)
79.5C (CH₃)₃
72.0O-C H (piperidine)
41.0N-C H₂
31.0C-C H₂
28.4C(C H₃)₃

Interpretation and Rationale:

The carbonyl carbon of the Boc group is expected at a significantly downfield chemical shift (δ ~155 ppm). The aromatic carbons will appear in the range of δ 116-157 ppm, with the ipso-carbon (attached to the piperidine oxygen) being the most downfield. The quaternary carbon of the tert-butyl group is found around δ 79.5 ppm, while the methyl carbons are observed at approximately δ 28.4 ppm. The piperidine ring carbons will have distinct chemical shifts depending on their substitution and position relative to the nitrogen and oxygen atoms.

C. Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of tert-butyl 4-phenoxypiperidine-1-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR (KBr) - Predicted Data

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3030MediumC-H stretch (aromatic)
2975 - 2850StrongC-H stretch (aliphatic)
1695StrongC=O stretch (carbamate)
1600, 1490MediumC=C stretch (aromatic)
1240StrongC-O stretch (ether)
1160StrongC-N stretch (carbamate)

Interpretation and Rationale:

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the carbamate group at approximately 1695 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The C-O stretching of the phenoxy ether linkage and the C-N stretching of the carbamate will also be observable in the fingerprint region.

A. Experimental Protocol for IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization (ESI-MS) - Predicted Data

m/zIon
292.18[M+H]⁺
236.12[M - C₄H₈ + H]⁺
192.13[M - Boc + H]⁺
178.11[M - C₆H₅O + H]⁺
57.07[C₄H₉]⁺

Interpretation and Rationale:

In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (C₄H₈) or the entire tert-butyl group. The loss of the phenoxy group is another plausible fragmentation pathway. The presence of the tert-butyl carbocation at m/z 57 is also a characteristic fragment for Boc-protected compounds.

A. Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Analyze the sample in positive ion mode.

  • Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Data Acquisition Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample tert-Butyl 4-phenoxypiperidine-1-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data Spectral Data IR_Data Functional Group Identification IR->IR_Data Absorption Bands MS_Data Molecular Weight & Fragmentation Confirmation MS->MS_Data Mass Spectrum

An In-Depth Technical Guide on the Potential Mechanism of Action of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. While primarily recognized in the scientific literature as a versatile synthetic intermediate in the development of pharmacologically active molecules, its intrinsic biological activities and specific mechanism of action are not extensively characterized. This technical guide provides a comprehensive analysis of the structural components of tert-butyl 4-phenoxypiperidine-1-carboxylate, explores its potential mechanisms of action based on the well-established pharmacology of related phenoxypiperidine and piperidine-containing compounds, and outlines a detailed experimental framework for elucidating its precise biological targets and downstream signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities.

Introduction: Deconstructing a Valuable Synthetic Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for three-dimensional diversification.[1][2][3] The subject of this guide, tert-butyl 4-phenoxypiperidine-1-carboxylate, integrates this privileged heterocycle with a phenoxy group, a common feature in many biologically active compounds. The presence of the Boc protecting group on the piperidine nitrogen renders the molecule stable and suitable for a variety of chemical transformations, explaining its frequent appearance as a building block in medicinal chemistry campaigns.[4][5]

A notable derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases.[6][7] This connection underscores the potential of the phenoxypiperidine core to be elaborated into highly specific and potent therapeutic agents. While the direct biological activity of the parent compound remains to be fully elucidated, its structural components suggest several plausible avenues for investigation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the known pharmacology of structurally related compounds, we can hypothesize several potential mechanisms of action for tert-butyl 4-phenoxypiperidine-1-carboxylate. These hypotheses provide a rational starting point for experimental validation.

Interaction with G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is a well-established pharmacophore for a multitude of GPCRs, particularly those in the central nervous system. The phenylpiperidine subclass, for instance, forms the core of potent opioid receptor modulators like fentanyl and meperidine.[8]

  • Hypothesis: Tert-butyl 4-phenoxypiperidine-1-carboxylate may act as a ligand for one or more GPCRs. The phenoxy group could engage in pi-stacking or hydrogen bonding interactions within the receptor's binding pocket, while the piperidine ring provides a crucial anchoring point.

Modulation of Ion Channels

Various piperidine-containing molecules have been shown to modulate the activity of ion channels. For example, certain derivatives exhibit activity at calcium, potassium, or sodium channels, influencing neuronal excitability and other physiological processes.

  • Hypothesis: The compound could directly bind to and modulate the function of voltage-gated or ligand-gated ion channels. The lipophilic nature of the tert-butyl and phenyl groups may facilitate its interaction with the transmembrane domains of these channels.

Enzyme Inhibition

The piperidine ring can be found in the structure of numerous enzyme inhibitors. As previously mentioned, derivatives of tert-butyl 4-phenoxypiperidine-1-carboxylate are precursors to kinase inhibitors.[5][6][7]

  • Hypothesis: While less likely to be a potent inhibitor in its current form, tert-butyl 4-phenoxypiperidine-1-carboxylate could exhibit weak inhibitory activity against certain enzymes. The phenoxy moiety might mimic the substrate or a cofactor, leading to competitive or non-competitive inhibition.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of tert-butyl 4-phenoxypiperidine-1-carboxylate, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each stage of the investigation building upon the results of the previous one.

Initial Target Screening: Broad-Based Profiling

The first step is to perform a broad screen to identify potential biological targets.

Experimental Protocol: Receptor and Enzyme Profiling Panel

  • Objective: To identify potential molecular targets of tert-butyl 4-phenoxypiperidine-1-carboxylate from a large panel of receptors, ion channels, transporters, and enzymes.

  • Methodology:

    • Utilize a commercially available broad-panel screening service (e.g., Eurofins' SafetyScreen44 or similar).

    • Submit tert-butyl 4-phenoxypiperidine-1-carboxylate for testing at a standard concentration (e.g., 10 µM).

    • The service will perform radioligand binding assays for a wide range of targets.

  • Data Analysis:

    • Analyze the percentage of inhibition or stimulation for each target.

    • Identify "hits" as targets showing significant activity (e.g., >50% inhibition at 10 µM).

  • Causality: This initial screen is unbiased and provides a broad overview of potential interactions, guiding the subsequent, more focused investigations.

Target Validation and Affinity Determination

Once potential targets are identified, the next step is to validate these interactions and determine the binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To confirm the interaction of tert-butyl 4-phenoxypiperidine-1-carboxylate with a specific target identified in the initial screen and to determine its binding affinity (Ki).

  • Methodology:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radiolabeled ligand for the target in the presence of increasing concentrations of tert-butyl 4-phenoxypiperidine-1-carboxylate.

    • Separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Trustworthiness: This experiment directly measures the binding interaction, providing robust evidence for target engagement.

Functional Characterization: Assessing Biological Activity

After confirming binding, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, or allosteric modulator).

Experimental Protocol: Cellular Functional Assay

  • Objective: To determine the functional activity of tert-butyl 4-phenoxypiperidine-1-carboxylate on its validated target in a cellular context.

  • Methodology (Example for a GPCR):

    • Use a cell line stably expressing the target GPCR.

    • Stimulate the cells with a known agonist for the receptor in the presence and absence of increasing concentrations of tert-butyl 4-phenoxypiperidine-1-carboxylate.

    • Measure the downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization, using appropriate assay kits (e.g., HTRF, FRET, or fluorescent dyes).

  • Data Analysis:

    • Generate dose-response curves for the agonist in the presence of the test compound.

    • Analyze the curves to determine if the compound acts as a competitive or non-competitive antagonist (shift in EC50 or decrease in Emax, respectively) or as an agonist (elicits a response on its own).

  • Expertise: The choice of the functional assay will depend on the nature of the target and its known signaling pathways, requiring an understanding of the underlying biology.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental results.

Table 1: Hypothetical Binding Affinity Data for Tert-butyl 4-phenoxypiperidine-1-carboxylate

TargetRadioligandKi (nM)
Mu-Opioid Receptor[³H]-DAMGO520
Sigma-1 Receptor[³H]-(+)-Pentazocine1250
L-type Calcium Channel[³H]-Nitrendipine>10,000

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Downstream Analysis A Broad-Based Screening Panel B Radioligand Binding Assays (Ki Determination) A->B Identified 'Hits' C Cellular Functional Assays (e.g., cAMP, Ca2+) B->C Validated Targets D Signaling Pathway Analysis (e.g., Western Blot) C->D Confirmed Functional Activity

Caption: A four-phase experimental workflow for the systematic elucidation of the mechanism of action.

Diagram 2: Hypothetical Signaling Pathway Modulation

signaling cluster_0 Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Compound tert-butyl 4-phenoxypiperidine-1-carboxylate Compound->GPCR Antagonist PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Cellular Response CREB->Response

Caption: A potential mechanism involving antagonism of a Gi-coupled GPCR, leading to disinhibition of adenylate cyclase.

Conclusion and Future Directions

Tert-butyl 4-phenoxypiperidine-1-carboxylate represents a valuable chemical entity, not only as a synthetic intermediate but also as a potential starting point for the discovery of novel therapeutic agents. While its specific mechanism of action is yet to be defined, its structural features point towards plausible interactions with GPCRs, ion channels, or enzymes. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate its biological activity, validate its molecular targets, and elucidate its functional consequences. Future studies should focus on executing this workflow, and any confirmed "hits" should be followed up with structure-activity relationship (SAR) studies to optimize potency and selectivity, potentially leading to the development of new and effective therapeutics.

References

  • Wang, M., Wang, W., & Q, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(4S), S123–S136. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-phenoxypiperidine-1-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document will delve into its synthesis, with a focus on a robust and widely applicable method, its physicochemical properties, and its emerging applications, particularly as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a phenoxy group at the 4-position of the piperidine ring creates a valuable pharmacophore, the 4-phenoxypiperidine moiety, which has been identified as a key structural element in molecules targeting a range of biological entities, including G-protein coupled receptors and enzymes.

Tert-butyl 4-phenoxypiperidine-1-carboxylate, with its Boc-protected nitrogen, serves as a stable and readily functionalizable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being robust under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, enabling further elaboration of the piperidine nitrogen. This makes the title compound a crucial starting material for the synthesis of diverse libraries of compounds for drug discovery programs.

Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate

While various methods can be envisioned for the synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate, the Mitsunobu reaction stands out as a particularly efficient and reliable approach. This reaction facilitates the formation of an ether linkage between an alcohol and a phenolic compound with a characteristic inversion of stereochemistry at the alcohol carbon.[2][3][4][5]

A plausible and efficient synthetic route to Tert-butyl 4-phenoxypiperidine-1-carboxylate involves the Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and phenol.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from commercially available precursors.

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mitsunobu Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine TB4HP Tert-butyl 4-hydroxypiperidine-1-carboxylate 4-Hydroxypiperidine->TB4HP Base (e.g., Et3N) Solvent (e.g., THF) Boc_Anhydride (Boc)2O Boc_Anhydride->TB4HP Product Tert-butyl 4-phenoxypiperidine-1-carboxylate TB4HP->Product Solvent (e.g., THF) Phenol Phenol Phenol->Product Reagents PPh3, DIAD Reagents->Product

Caption: Proposed two-step synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established Mitsunobu reaction procedures and the synthesis of analogous compounds.[1][6][7]

Step 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate

This precursor is commercially available but can also be readily synthesized.

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford Tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate via Mitsunobu Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and the reduced hydrazo compound.

  • The purified fractions containing the product are combined and concentrated to yield Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Physicochemical Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.26White solid106-109

Standard analytical techniques for the characterization of the final product, Tert-butyl 4-phenoxypiperidine-1-carboxylate, would include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The 4-phenoxypiperidine scaffold is a key component in a number of biologically active molecules. The title compound, Tert-butyl 4-phenoxypiperidine-1-carboxylate, serves as a crucial intermediate for accessing these more complex structures.

Intermediate for Lysine-Specific Demethylase 1 (LSD1) Inhibitors

A significant area of application for 4-phenoxypiperidine derivatives is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in epigenetic regulation and has emerged as a promising target for cancer therapy.[2]

The general structure of these inhibitors often involves a central 4-phenoxypiperidine core, which can be further functionalized. The synthesis of such inhibitors would typically involve the deprotection of the Boc group from Tert-butyl 4-phenoxypiperidine-1-carboxylate, followed by N-alkylation or N-arylation to introduce the desired pharmacophoric elements.

LSD1_Inhibitor_Pathway Start Tert-butyl 4-phenoxypiperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Intermediate 4-Phenoxypiperidine Deprotection->Intermediate Functionalization N-Alkylation / N-Arylation (R-X, Base) Intermediate->Functionalization Final_Product LSD1 Inhibitor (4-Phenoxypiperidine Scaffold) Functionalization->Final_Product

Caption: General synthetic pathway to LSD1 inhibitors from the title compound.

Building Block for Other Biologically Active Molecules

The versatility of the 4-phenoxypiperidine scaffold extends beyond LSD1 inhibitors. The core structure can be incorporated into molecules targeting a variety of other biological systems. The Boc-protected nature of the title compound allows for selective modification at other positions of the piperidine or phenyl rings before addressing the piperidine nitrogen, offering a high degree of synthetic flexibility.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through robust methods like the Mitsunobu reaction, provides access to a key scaffold for the development of novel therapeutics. The demonstrated importance of the 4-phenoxypiperidine moiety in potent enzyme inhibitors, particularly for the epigenetic target LSD1, underscores the significance of this intermediate. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers in their drug discovery and development endeavors.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • PubChem. (n.d.). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Retrieved from [Link]

  • Zhang, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & Medicinal Chemistry, 26(7), 1633-1641.
  • Organic Preparations Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Dembinski, R. (2017). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Molecules, 22(8), 1343.
  • Orsini, P., et al. (2007).
  • Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2016).
  • National Institutes of Health. (n.d.). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for Tert-butyl 4-phenoxypiperidine-1-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Two robust and widely applicable synthetic strategies are presented: a modified Williamson ether synthesis and the Mitsunobu reaction. This document offers a step-by-step guide for researchers, scientists, and drug development professionals, emphasizing not only the procedural details but also the underlying chemical principles and safety considerations. The protocols are designed to be self-validating, with integrated purification and characterization steps to ensure the synthesis of a high-purity final product.

Introduction

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the phenoxy group can serve as a crucial pharmacophore or a point for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective manipulation of the piperidine nitrogen. The controlled and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research community.

This application note details two distinct and reliable methods for the preparation of tert-butyl 4-phenoxypiperidine-1-carboxylate, starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The first method is a variation of the classic Williamson ether synthesis, which proceeds through an activated intermediate. The second method employs the versatile Mitsunobu reaction, offering an alternative pathway with a different set of mechanistic considerations.

Materials and Reagents

A comprehensive list of the necessary reagents for both synthetic protocols is provided below. All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted.

ReagentChemical FormulaMW ( g/mol )SupplierNotes
Tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.26Major chemical suppliersStarting material
PhenolC₆H₆O94.11Major chemical suppliersCorrosive and toxic
Sodium hydride (60% dispersion in mineral oil)NaH24.00Major chemical suppliersFlammable solid, reacts violently with water
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Major chemical suppliersCorrosive
PyridineC₅H₅N79.10Major chemical suppliersAnhydrous grade recommended
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Major chemical suppliersAir-stable solid
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)C₆H₁₀N₂O₄ or C₈H₁₄N₂O₄174.17 or 202.21Major chemical suppliersToxic and potentially explosive, handle with care
Tetrahydrofuran (THF)C₄H₈O72.11Major chemical suppliersAnhydrous and inhibitor-free recommended
Dichloromethane (DCM)CH₂Cl₂84.93Major chemical suppliersVolatile and should be handled in a fume hood
Ethyl acetate (EtOAc)C₄H₈O₂88.11Major chemical suppliersCommon solvent for extraction and chromatography
HexanesC₆H₁₄86.18Major chemical suppliersCommon solvent for chromatography
Sodium sulfate (anhydrous)Na₂SO₄142.04Major chemical suppliersDrying agent
Silica gelSiO₂60.08Major chemical suppliersFor column chromatography (230-400 mesh)

Synthetic Protocols

Two distinct and reliable methods for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate are presented below.

Method 1: Modified Williamson Ether Synthesis via a Tosylate Intermediate

This method involves a two-step process: the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate by conversion to a tosylate, followed by nucleophilic substitution with phenol.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution A Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate and pyridine in DCM B Cool to 0 °C A->B C Add p-toluenesulfonyl chloride (TsCl) B->C D Stir at room temperature C->D E Aqueous workup and extraction D->E F Dry and concentrate to obtain tosylate intermediate E->F G Dissolve phenol in anhydrous THF F->G Proceed to next step H Add sodium hydride (NaH) at 0 °C G->H I Add tosylate intermediate H->I J Heat to reflux I->J K Aqueous workup and extraction J->K L Purify by column chromatography K->L

Caption: Workflow for the modified Williamson ether synthesis.

Step 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of phenol (1.2 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of the crude tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) from the previous step in anhydrous THF.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-phenoxypiperidine-1-carboxylate as a white solid.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a direct, one-pot conversion of the alcohol to the desired ether with inversion of stereochemistry at the carbon bearing the hydroxyl group.[1]

G A Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate, phenol, and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Stir at room temperature C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Caption: Workflow for the Mitsunobu reaction.

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10-20 volumes) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-phenoxypiperidine-1-carboxylate. The triphenylphosphine oxide byproduct will also be separated during chromatography.

Reaction Mechanisms

Modified Williamson Ether Synthesis

The reaction proceeds via a two-step mechanism. First, the alcohol is converted to a tosylate, which is an excellent leaving group. The subsequent reaction is a standard SN2 reaction where the phenoxide ion, a potent nucleophile, displaces the tosylate group.

Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is more complex.[2] Triphenylphosphine and DEAD initially form a betaine, which then protonates the alcohol. The resulting phosphonium salt is then attacked by the phenoxide nucleophile in an SN2 fashion, leading to the desired ether and triphenylphosphine oxide.

G cluster_0 Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine [PPh₃-N(CO₂Et)N⁻(CO₂Et)] PPh3->Betaine + DEAD DEAD DEAD Phosphonium_alkoxide [R-O⁻ PPh₃⁺] Betaine->Phosphonium_alkoxide + R-OH Hydrazide (EtO₂C)NH-NH(CO₂Et) Betaine->Hydrazide + H⁺ Alcohol R-OH Product R-O-Ar Phosphonium_alkoxide->Product + Ar-O⁻ (SN2) TPPO PPh₃=O Phosphonium_alkoxide->TPPO forms Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Betaine

Caption: Simplified mechanism of the Mitsunobu reaction.

Characterization of Tert-butyl 4-phenoxypiperidine-1-carboxylate

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.55-4.45 (m, 1H, O-CH), 3.75-3.65 (m, 2H, piperidine-H), 3.35-3.25 (m, 2H, piperidine-H), 2.05-1.95 (m, 2H, piperidine-H), 1.85-1.75 (m, 2H, piperidine-H), 1.47 (s, 9H, C(CH₃)₃). Note: These are estimated shifts based on similar structures.[3]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 158.0 (Ar-C-O), 154.8 (C=O), 129.5 (Ar-CH), 121.0 (Ar-CH), 116.5 (Ar-CH), 79.6 (C(CH₃)₃), 72.0 (O-CH), 41.0 (piperidine-CH₂), 31.0 (piperidine-CH₂), 28.4 (C(CH₃)₃). Note: These are estimated shifts based on similar structures.
Mass Spec. (ESI+)m/z: 278.17 [M+H]⁺, 222.11 [M-tBu+H]⁺
Purity (HPLC)>95%

Troubleshooting

IssuePossible CauseSolution
Low yield in tosylation step Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature slightly.
Degradation of tosylateUse the crude tosylate immediately in the next step.
Low yield in substitution/Mitsunobu Inactive sodium hydrideUse fresh, high-quality NaH.
Incomplete reactionIncrease reaction time or temperature.
Steric hindrance (less likely here)Consider alternative synthetic routes.
Presence of starting alcohol Incomplete reactionRe-subject the isolated material to the reaction conditions.
Difficult purification Byproducts from MitsunobuCareful column chromatography is essential. Consider using a polymer-supported triphenylphosphine to simplify workup.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture. Quench excess NaH carefully with a non-protic solvent like isopropanol before aqueous workup.

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD): Toxic and potentially explosive, especially when heated. Handle with extreme care in a fume hood. Avoid contact with metal spatulas.

  • Pyridine and Dichloromethane: Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This application note provides two effective and reproducible protocols for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate. The modified Williamson ether synthesis is a reliable two-step method, while the Mitsunobu reaction offers a convenient one-pot alternative. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 20, 2026, from [Link]

  • Byju's. (n.d.). Mitsunobu Reaction. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: Tert-butyl 4-phenoxypiperidine-1-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Neuropharmacological Discovery

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic organic compound characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a phenoxy moiety at the 4-position. While not typically employed as a direct neuroactive agent in its own right, its true value in neuroscience research lies in its role as a highly versatile synthetic intermediate. The Boc-protected piperidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds targeting the central nervous system (CNS).

The presence of the Boc protecting group renders the piperidine nitrogen unreactive, allowing for selective modifications at other positions of the molecule. This group can be readily removed under acidic conditions, revealing a secondary amine that serves as a crucial handle for further chemical elaboration. This strategic feature enables chemists to build a diverse library of molecules from a common starting material, making it an invaluable tool in the exploration of structure-activity relationships (SAR) for various neuronal targets.

This guide provides a comprehensive overview of the potential applications of Tert-butyl 4-phenoxypiperidine-1-carboxylate as a precursor for synthesizing novel neuroactive compounds, with a focus on two promising areas: the development of dopamine transporter (DAT) inhibitors and sigma-1 (σ₁) receptor modulators. We will delve into the scientific rationale for these applications and provide detailed, field-proven protocols for the characterization of its derivatives.

Part 1: The Strategic Role as a Synthetic Precursor

The primary application of Tert-butyl 4-phenoxypiperidine-1-carboxylate is as a foundational building block for more complex molecules with potential therapeutic value in neurology. The synthesis of novel dopamine D4 receptor antagonists, for instance, has been shown to start from similar Boc-protected hydroxy-piperidines, which are then elaborated.[1] The Boc group provides essential protection of the piperidine nitrogen, preventing it from participating in undesired side reactions while other parts of the molecule are being modified. Once the desired molecular framework is assembled, the Boc group is efficiently cleaved to yield the final, often biologically active, compound.

Below is a conceptual workflow illustrating the strategic use of this compound in synthesizing a hypothetical neuroactive derivative.

G cluster_0 Synthesis Workflow Start Tert-butyl 4-phenoxypiperidine-1-carboxylate Step1 Chemical Modification (e.g., substitution on the phenoxy ring) Start->Step1 Introduce desired functional groups Step2 Boc Deprotection (e.g., using TFA or HCl) Step1->Step2 Expose reactive amine Step3 Functionalization of Piperidine Nitrogen (e.g., reductive amination or alkylation) Step2->Step3 Add target-specific moieties End Final Neuroactive Compound (e.g., DAT Ligand) Step3->End

Caption: Synthetic pathway from the precursor to a neuroactive compound.

Part 2: Application in Developing Dopamine Transporter (DAT) Ligands

Scientific Rationale

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by re-captaking dopamine from the synaptic cleft. Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders. Consequently, DAT is a major target for therapeutic drug development.

Many potent and selective DAT inhibitors, such as GBR 12909 and its analogs, feature a piperidine or piperazine core.[2][3] These structures are adept at fitting into the DAT binding pocket. The general structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate provides a promising scaffold that, after deprotection and further modification, can be elaborated to mimic known DAT ligands. By systematically modifying the phenoxy group and the substituent on the piperidine nitrogen, researchers can explore the SAR to develop novel DAT inhibitors with potentially improved pharmacokinetic and pharmacodynamic profiles, such as slower onset and longer duration of action, which are desirable for addiction therapies.[2]

G cluster_0 Dopaminergic Synapse Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic->DAT Reuptake DA_Receptor Dopamine Receptor Presynaptic->DA_Receptor Dopamine Postsynaptic Postsynaptic Neuron DAT->Presynaptic Vesicle Dopamine Vesicle Vesicle->Presynaptic Release Inhibitor Novel DAT Inhibitor (Derived from Precursor) Inhibitor->DAT Blocks Reuptake

Caption: Mechanism of a DAT inhibitor at the synapse.

Protocol 1: In Vitro Characterization of Novel DAT Ligands

This protocol outlines the steps to determine the binding affinity (Ki) and functional potency (IC₅₀) of a new compound derived from Tert-butyl 4-phenoxypiperidine-1-carboxylate.

A. Radioligand Binding Assay for DAT Affinity (Ki)

This assay quantifies how strongly a compound binds to the dopamine transporter, typically using membranes from cells expressing DAT and a radiolabeled ligand that is known to bind to the transporter.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT (hDAT).

    • [³H]-WIN 35,428 (a well-characterized radioligand for DAT).

    • Test compound (novel derivative).

    • GBR 12909 (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-3 nM).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of GBR 12909 (e.g., 10 µM) instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the hDAT cell membrane preparation (e.g., 10-20 µg of protein per well).

    • Incubate the plate for 1-2 hours at 4°C with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Ki value.

B. Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells.

  • Materials:

    • HEK293 cells stably expressing hDAT, plated in 96-well plates.

    • [³H]-Dopamine.

    • Test compound.

    • Nomifensine (as a positive control inhibitor).

    • Krebs-Ringer-HEPES (KRH) buffer.

  • Procedure:

    • Culture hDAT-expressing cells in 96-well plates until they reach approximately 80-90% confluency.

    • On the day of the experiment, wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound or nomifensine.

    • Initiate dopamine uptake by adding a solution of [³H]-Dopamine (e.g., final concentration of 10-20 nM) to each well.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at room temperature. The timing is critical to ensure measurement of the initial uptake rate.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials.

    • Add scintillation fluid and quantify the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.

    • Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Parameter Description Typical Values for Potent Ligands
Ki (nM) Inhibitor binding affinity. Lower values indicate stronger binding.1 - 100 nM
IC₅₀ (nM) Concentration of inhibitor that blocks 50% of dopamine uptake.1 - 200 nM

Part 3: Application in Developing Sigma-1 (σ₁) Receptor Modulators

Scientific Rationale

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity. Modulators of the σ₁ receptor have shown significant therapeutic potential as neuroprotective agents in models of ischemic stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and neuropathic pain.[4][5]

Structurally, many potent σ₁ receptor ligands, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), contain a piperidine ring.[5][6] This structural motif is critical for high-affinity binding. The scaffold of Tert-butyl 4-phenoxypiperidine-1-carboxylate is therefore an excellent starting point for the synthesis of novel σ₁ receptor agonists or antagonists. By modifying the substituents on the phenoxy ring and the piperidine nitrogen, researchers can fine-tune the compound's affinity and selectivity for the σ₁ receptor, potentially leading to new neuroprotective therapeutics.

G cluster_0 Cellular Stress Response Stress Cellular Stress (e.g., Oxidative Stress, Ischemia) ER Endoplasmic Reticulum (ER) Stress->ER Mito Mitochondrion ER->Mito Ca²⁺ signaling Sigma1 Sigma-1 Receptor ER->Sigma1 Survival Neuronal Survival and Plasticity Sigma1->Survival Promotes Ligand Novel σ₁ Ligand (Derived from Precursor) Ligand->Sigma1 Modulates Activity

Caption: Role of a Sigma-1 receptor ligand in neuroprotection.

Protocol 2: In Vivo Evaluation of Neuroprotective Effects

This protocol describes how to assess the neuroprotective potential of a novel σ₁ receptor ligand (derived from the precursor) in a rodent model of focal cerebral ischemia.

  • Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice. This model mimics the effects of an ischemic stroke in a specific brain region.

  • Materials:

    • Male Wistar rats (250-300g).

    • Test compound (novel σ₁ ligand).

    • Anesthetic (e.g., isoflurane).

    • Nylon monofilament for intraluminal occlusion of the MCA.

    • Physiological monitoring equipment (for temperature, blood pressure, etc.).

    • 2,3,5-triphenyltetrazolium chloride (TTC) stain.

  • Procedure:

    • Animal Surgery and MCAO Induction:

      • Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

      • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

      • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

    • Drug Administration:

      • Divide animals into groups: Sham (surgery without occlusion), Vehicle control (MCAO + vehicle), and Treatment (MCAO + test compound).

      • Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration is critical and can be before, during, or after the ischemic insult to model prophylactic or therapeutic effects. A common therapeutic paradigm is to administer the drug at the time of reperfusion.

    • Behavioral Assessment (Optional):

      • At 24 or 48 hours post-MCAO, perform neurological deficit scoring (e.g., using a 5-point scale) to assess motor and sensory function.

    • Infarct Volume Analysis:

      • At a predetermined endpoint (e.g., 48 hours post-MCAO), euthanize the animals and harvest the brains.

      • Slice the brain into 2 mm coronal sections.

      • Immerse the slices in a 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

      • Acquire images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct volume.

      • Compare the infarct volumes between the vehicle and treatment groups. A significant reduction in infarct volume in the treated group indicates a neuroprotective effect.

Endpoint Description Expected Outcome for Neuroprotective Compound
Neurological Score A graded score of motor and sensory deficits.Lower (improved) score compared to vehicle control.
Infarct Volume (mm³) The volume of dead tissue resulting from ischemia.Significantly smaller volume compared to vehicle control.

Future Directions and Considerations

The utility of Tert-butyl 4-phenoxypiperidine-1-carboxylate in neuroscience is defined by the creativity and insight of the medicinal chemists and neuropharmacologists who use it. While this guide has focused on DAT and σ₁ receptors, the versatile nature of this scaffold means it could be adapted for the synthesis of ligands for a wide array of other CNS targets, including other neurotransmitter transporters, GPCRs, and ion channels.

Researchers using this compound should prioritize thorough characterization of any novel derivatives, including assessment of their selectivity against a panel of CNS targets to avoid off-target effects. Furthermore, pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability are critical considerations for any compound intended for in vivo CNS research. By leveraging this versatile chemical tool with robust screening protocols, the scientific community can continue to develop novel and effective therapies for a range of challenging neurological disorders.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 10708369, Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate; [cited 2024 Jan 23]. Available from: [Link]

  • Flores-Ramos, M., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127336. Available from: [Link]

  • Löber, S., et al. (2014). The sigma-1 Receptor Agonist 4-phenyl-1-(4-phenylbutyl) Piperidine (PPBP) Protects Against Newborn Excitotoxic Brain Injury by Stabilizing the Mitochondrial Membrane Potential in Vitro and Inhibiting Microglial Activation in Vivo. Experimental Neurology, 261, 501-509. Available from: [Link]

  • Katz, J. L., et al. (2014). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of Addiction Research & Therapy, 5(4), 1000189. Available from: [Link]

  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386. Available from: [Link]

  • Rihel, J., et al. (2010). Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, 6(3), 231-238. Available from: [Link]

  • Ates-Alagoz, Z., & Adejare, A. (2024). Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. Medical Research Archives, 12(6). Available from: [Link]

  • Zhang, Y., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(15), 3647-3661. Available from: [Link]

  • Gao, Y., et al. (2024). Editorial: Drug discovery from herbal medicines/polypeptides for neurological diseases. Frontiers in Pharmacology, 15, 1439811. Available from: [Link]

  • Flores-Soto, M. E., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5085. Available from: [Link]

  • O'Brien, J., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(10), 1433-1441. Available from: [Link]

  • Basile, M. G., et al. (2023). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. Nature Communications, 14(1), 6092. Available from: [Link]

  • Dal Col, V., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(15), 10419-10440. Available from: [Link]

  • Ghosh, A., et al. (1997). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 40(8), 1318-1325. Available from: [Link]

  • Słoczyńska, K., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Journal of Medicinal Chemistry, 67(6), 4984-5011. Available from: [Link]

  • Wayman, J. A., et al. (2022). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. Available from: [Link]

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 155-164. Available from: [Link]

  • National Center for Biotechnology Information (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information. Available from: [Link]

  • Uddin, M. S., et al. (2023). Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. Journal of Inflammation Research, 16, 4037-4059. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, comprising a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and featuring a phenoxy moiety at the 4-position, makes it a versatile intermediate in drug discovery and development. The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in medicinal chemistry and process development.

This document provides a comprehensive guide to the analytical techniques for the thorough characterization of Tert-butyl 4-phenoxypiperidine-1-carboxylate. The protocols outlined herein are designed to be robust and reproducible, providing scientists with the necessary tools to confirm the structural integrity and purity of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Rationale for NMR Analysis

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing information on the carbon skeleton of the molecule. Together, they allow for an unambiguous assignment of the molecular structure. For a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, NMR was successfully used to confirm its structure[1].

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate and data from analogous compounds, the following spectral characteristics are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (9H, s)~1.47~28.4
Piperidine CH₂ (axial, 2H, m)~1.60-1.75~30-32
Piperidine CH₂ (equatorial, 2H, m)~1.95-2.10~30-32
Piperidine CH₂ (adjacent to N, 2H, m)~3.20-3.40~40-42
Piperidine CH₂ (adjacent to N, 2H, m)~3.60-3.80~40-42
Piperidine CH (1H, m)~4.40-4.60~70-72
Aromatic CH (ortho, 2H, d)~6.90-7.00~116-118
Aromatic CH (para, 1H, t)~6.90-7.00~121-123
Aromatic CH (meta, 2H, t)~7.25-7.35~129-130
Quaternary C (tert-Butyl)-~79-80
Quaternary C (Aromatic, O-linked)-~157-159
Carbonyl C-~154-155
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Tert-butyl 4-phenoxypiperidine-1-carboxylate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a spectral width of 16 ppm.

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at room temperature.

      • Use a spectral width of 240 ppm.

      • Employ a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration (TMS) phasing->calibration analysis Spectral Analysis & Structure Confirmation calibration->analysis

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of Tert-butyl 4-phenoxypiperidine-1-carboxylate and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Rationale for MS Analysis

MS provides the exact mass of the molecule, which is a fundamental characteristic. ESI-MS is particularly useful for polar and thermally labile compounds, making it ideal for this analyte. The detection of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) confirms the molecular weight. HRMS can provide the elemental formula with high accuracy. Similar intermediates have been successfully characterized using ESI-MS[1].

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₆H₂₃NO₃

  • Monoisotopic Mass: 277.1678 g/mol

  • Expected ESI-MS signals (low resolution):

    • [M+H]⁺: m/z 278.2

    • [M+Na]⁺: m/z 300.2

  • Expected HRMS (ESI-TOF) signal:

    • [M+H]⁺: Calculated m/z 278.1751, Found m/z 278.175 ± 0.005

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of Tert-butyl 4-phenoxypiperidine-1-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters (LC-MS or Direct Infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 450 °C.

    • Mass Range: m/z 100 - 500.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).

    • For HRMS, compare the measured mass to the calculated mass to confirm the elemental composition.

    • Analyze any observed fragment ions to gain further structural information.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute infuse Direct Infusion or LC-MS dilute->infuse acquire Acquire Mass Spectrum infuse->acquire identify Identify Molecular Ion Peaks acquire->identify hrms Confirm Elemental Composition (HRMS) identify->hrms

Caption: Mass Spectrometry Workflow for Molecular Weight Confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Tert-butyl 4-phenoxypiperidine-1-carboxylate and for quantifying it in reaction mixtures or final products. A reverse-phase HPLC method is generally suitable for this compound.

Rationale for HPLC Analysis

HPLC provides a quantitative measure of the purity of a sample by separating it from potential impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to the main compound is proportional to its concentration. A validated HPLC method is essential for quality control in a drug development setting. Reverse-phase HPLC methods have been successfully developed for the analysis of related piperidine derivatives[2][3][4][5].

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid or Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 270 nm
Run Time 10-15 minutes
  • Method Validation (Abbreviated):

    • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a calibration curve. The response should be linear over a defined range.

    • Precision: Perform multiple injections of the same sample to assess the repeatability of the method (RSD < 2%).

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_acq_hplc Chromatographic Separation cluster_proc_hplc Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Dilute to Working Solution prep_stock->prep_work filter_sample Filter (0.45 µm) prep_work->filter_sample inject Inject into HPLC filter_sample->inject separate Separate on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Workflow for Purity Assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

The FTIR spectrum provides a molecular fingerprint that can be used for identification. Specific absorption bands correspond to the vibrations of particular bonds and functional groups, such as the C=O of the carbamate, the C-O-C of the ether, and the aromatic C-H bonds.

Expected FTIR Absorption Bands

Table 3: Predicted FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3050 - 3150
Aliphatic C-H stretch2850 - 2980
Carbonyl (C=O) stretch (carbamate)1680 - 1700
Aromatic C=C stretch1580 - 1600, 1450 - 1500
C-O-C stretch (ether)1200 - 1250
C-N stretch1150 - 1200
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 - 32.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Chauhan, P. S., et al. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1334-1338.
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register, 87(216), 67590-67593. Available at: [Link]

Sources

"Handling and storage guidelines for Tert-butyl 4-phenoxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and use of Tert-butyl 4-phenoxypiperidine-1-carboxylate. This document synthesizes technical data, safety protocols, and practical insights to ensure the integrity of the compound and the safety of laboratory personnel. The information herein is curated from established safety data sheets of analogous compounds and relevant chemical literature, providing a robust framework for laboratory operations.

Introduction: A Key Intermediate in Modern Drug Discovery

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a phenoxy moiety, makes it a versatile intermediate in the synthesis of complex molecular architectures. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the phenoxy group can be a key pharmacophoric element or a precursor for further functionalization. The Boc protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a valuable tool for the multi-step synthesis of novel therapeutic agents.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the cornerstone of its safe and effective use. The table below summarizes the key physical and chemical characteristics of Tert-butyl 4-phenoxypiperidine-1-carboxylate and its structural analogs.

PropertyTert-butyl 4-phenoxypiperidine-1-carboxylate (Predicted/Analog Data)Source
Molecular Formula C₁₆H₂₃NO₃N/A
Molecular Weight 277.36 g/mol N/A
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol.[1]
Storage Temperature 2-8°C, Protect from light[1][2]
Stability Stable at room temperature.[1][1]

Hazard Identification and Safety Precautions

Based on data from analogous compounds, Tert-butyl 4-phenoxypiperidine-1-carboxylate should be handled as a potentially hazardous substance. The primary hazards are likely to include skin, eye, and respiratory irritation.

GHS Hazard Classification (Inferred from Analogs)
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound.

Caption: Mandatory Personal Protective Equipment for handling Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eye Wash Station and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the event of accidental exposure.[2]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the chemical integrity of Tert-butyl 4-phenoxypiperidine-1-carboxylate and ensuring a safe laboratory environment.

Receiving and Initial Storage

Upon receipt, the container should be inspected for any damage. The compound should be logged into the chemical inventory and immediately transferred to the appropriate storage location.

Storage_Protocol cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect Container Receive->Inspect Log Log in Inventory Inspect->Log Store Store at 2-8°C Away from light and incompatible materials Log->Store

Caption: Protocol for receiving and storing Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Light: Protect from light to prevent potential degradation.[2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

Weighing and Solution Preparation
  • Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vessel inside the fume hood. Carefully transfer the desired amount of the solid compound to the vessel. Avoid creating dust.

  • Dissolution: Add the desired solvent (e.g., DMF, DMSO, ethanol) to the solid in a suitable flask. Gently swirl or stir to dissolve. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: If not for immediate use, solutions should be stored in tightly sealed containers at 2-8°C and protected from light. The stability of the compound in various solvents over time should be experimentally determined if long-term storage is required.

Accidental Release and First Aid Measures

A proactive approach to safety includes being prepared for accidental spills and exposures.

Spill Response
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3]

    • Place the spilled material into a labeled, sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

All waste containing Tert-butyl 4-phenoxypiperidine-1-carboxylate, including unused compound, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Application in Synthetic Chemistry: A Note on Reactivity

Tert-butyl 4-phenoxypiperidine-1-carboxylate is primarily used as a synthetic intermediate. The Boc-protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperidine ring. This deprotected amine can then undergo a variety of transformations, such as acylation, alkylation, or arylation, to build more complex molecules. The phenoxy group is generally stable but can be modified if required, for example, through electrophilic aromatic substitution on the phenyl ring.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable building block for the synthesis of novel compounds in drug discovery. While specific hazard data is not widely available, a conservative approach to handling, based on the known properties of similar compounds, is essential. By adhering to the guidelines outlined in these application notes, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of pharmaceutical science.

References

  • Wang, M., Wang, W., & Qu, L. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Approach to In Vitro Assay Development for Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in-vitro development of assays using Tert-butyl 4-phenoxypiperidine-1-carboxylate, tailored for researchers and drug development professionals.

Introduction and Rationale: From Structure to Hypothesis

Tert-butyl 4-phenoxypiperidine-1-carboxylate belongs to the 4-phenylpiperidine class of compounds. While direct biological data on this specific molecule is scarce, its core structure is present in a variety of bioactive molecules. For instance, derivatives of 4-phenoxypiperidine are key intermediates in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor, and other kinase inhibitors like Ibrutinib[1][2][3]. Furthermore, the broader phenylpiperidine scaffold is a well-established pharmacophore in ligands for opioid and sigma receptors, as well as in the synthesis of fentanyl and its analogs[4][5][6][7].

This structural relationship suggests several potential biological targets for Tert-butyl 4-phenoxypiperidine-1-carboxylate, including protein kinases and central nervous system (CNS) receptors. Therefore, a logical starting point for in vitro assay development is to investigate its potential as a cytotoxic agent (a common feature of kinase inhibitors) and as an enzyme inhibitor.

Prerequisite: Physicochemical Characterization

Before commencing any biological assays, it is imperative to establish the purity and solubility of the compound. These parameters are critical for the accuracy and reproducibility of in vitro experiments.

  • Purity Assessment : The purity of Tert-butyl 4-phenoxypiperidine-1-carboxylate should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for biological screening.

  • Solubility Determination : The solubility of the compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) and in common solvents like dimethyl sulfoxide (DMSO) should be quantified. Poor solubility can lead to artifacts in in vitro assays. A stock solution is typically prepared in 100% DMSO, and subsequent dilutions are made in an aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Initial Biological Profiling: A Two-Pronged Approach

Based on our structural hypothesis, we propose a two-pronged initial screening strategy: a cell-based assay to assess general cytotoxicity and a biochemical assay to investigate enzyme inhibition.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10] This is a fundamental first step to determine if the compound has any effect on cell proliferation and to establish a concentration range for subsequent, more specific cell-based assays.

Principle of the MTT Assay

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture :

    • Culture a relevant human cancer cell line (e.g., A549, human lung carcinoma) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment :

    • Prepare a 10 mM stock solution of Tert-butyl 4-phenoxypiperidine-1-carboxylate in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (media with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Data Acquisition :

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_culture Cell Seeding (96-well plate) treatment Cell Treatment (48-72h incubation) cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Given the structural similarity of Tert-butyl 4-phenoxypiperidine-1-carboxylate to intermediates of known kinase inhibitors, a direct biochemical assay to screen for kinase inhibition is a logical next step.[1][2][3] A generic tyrosine kinase assay can be employed as a representative example.

Principle of a Generic Kinase Assay

Kinase assays typically measure the phosphorylation of a substrate by a kinase. This can be detected in several ways, such as using a phosphospecific antibody, or by measuring the depletion of ATP, the phosphate donor. For this protocol, we will describe a generic, luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in ATP levels in the presence of the compound indicates kinase activity, and the inhibition of this activity will result in a higher ATP level (and thus higher luminescence) compared to the uninhibited control.

Protocol: Generic Tyrosine Kinase Inhibition Assay

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of a generic tyrosine kinase (e.g., Src kinase) and a corresponding substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km of the kinase for ATP.

    • Prepare the compound dilutions in kinase buffer, similar to the MTT assay.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[11]

    • Initiate the reaction by adding 10 µL of the ATP solution.[11]

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • ATP Detection :

    • Use a commercial ATP detection kit (e.g., a luciferase/luciferin-based system).

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection compound_plate Plate Compound enzyme_add Add Kinase/ Substrate Mix compound_plate->enzyme_add pre_incubation Pre-incubation (10-15 min) enzyme_add->pre_incubation atp_add Initiate with ATP (60 min incubation) pre_incubation->atp_add add_detection Add ATP Detection Reagent atp_add->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence Screening_Strategy cluster_initial Initial Hypothesis-Driven Screening cluster_secondary Broader Screening & Target Deconvolution start Tert-butyl 4-phenoxypiperidine-1-carboxylate cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity kinase_assay Kinase Inhibition Assay start->kinase_assay kinase_panel Expanded Kinase Panel cytotoxicity->kinase_panel If cytotoxic receptor_binding Receptor Binding (Opioid, Sigma) cytotoxicity->receptor_binding If not cytotoxic kinase_assay->kinase_panel If active kinase_assay->receptor_binding If inactive phenotypic Phenotypic Screening receptor_binding->phenotypic

Caption: A tiered strategy for in vitro assay development.

References

  • Wang, M., Wang, W., & Q, W. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

  • Chambers, M. S., Baker, R., Beresford, I. J., et al. (1993). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 36(24), 3926-3933.

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Future Drug Discovery, 3(3), FDD67.

  • Kavanagh, P., Angelov, D., O'Brien, J., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392.

  • O'Kennedy, R., Fitzgerald, K., & Murphy, C. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.

  • Wikipedia. (n.d.). 1-Boc-4-AP.

  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.

  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 17(4), E477-E493.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • Wang, J., Liu, T., & Wu, D. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(4), 458-464.

  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and therapy, 3(1), 21-38.

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.

  • Albuquerque, E. X., Akaike, A., & Spivak, C. E. (1984). Characterization of neuromuscular blocking action of piperidine derivatives. Fundamental and applied toxicology, 4(2 Pt 2), S30-S42.

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. In IntechOpen.

  • ResearchGate. (n.d.). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

  • Lasota, J., & Ksiazek, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(15), 4987.

  • Abcam. (n.d.). Cell viability assays.

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

Sources

Application Note: Leveraging Tert-butyl 4-phenoxypiperidine-1-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[1] Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity, and its capacity to present substituents in a well-defined three-dimensional orientation.

When combined with a phenoxy group at the 4-position, the resulting 4-phenoxypiperidine moiety becomes a powerful building block for targeting a wide range of receptors and enzymes, particularly in oncology and neuroscience. The ether linkage provides a balance of rigidity and conformational flexibility, while the terminal phenyl ring offers a large surface for modification to probe interactions within a target's binding site.

This guide focuses on Tert-butyl 4-phenoxypiperidine-1-carboxylate , a cornerstone intermediate for SAR studies. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the piperidine nitrogen, preventing unwanted side reactions, and it enhances solubility in common organic solvents. Its greatest utility, however, lies in its controlled lability, allowing for its strategic removal and subsequent functionalization of the nitrogen atom at a desired stage in the synthesis. This guide provides the rationale and detailed protocols for utilizing this versatile scaffold to systematically build and interpret SAR.

Core Principles: Points of Diversification in SAR Studies

The power of Tert-butyl 4-phenoxypiperidine-1-carboxylate lies in its three distinct, chemically addressable regions for diversification. A successful SAR campaign involves the systematic modification of these points to probe the chemical space around a biological target.

  • Point 1 (R¹): The Piperidine Nitrogen: Following Boc deprotection, this secondary amine is a key handle for introducing a vast array of substituents. Modifications here directly impact the molecule's basicity, polarity, and ability to form hydrogen bonds or engage in ionic interactions.

  • Point 2 (R²): The Phenyl Ring: By starting with substituted phenols, researchers can modulate the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrophobic character of this region. These changes can fine-tune van der Waals, pi-stacking, or halogen-bonding interactions with the target protein.

  • Point 3 (The Piperidine Core): While less commonly modified, alterations to the piperidine ring itself (e.g., introducing gem-dimethyl groups, spirocycles, or changing ring stereochemistry) can be used to control the conformational rigidity and exit vectors of the R¹ and R² substituents.

SAR_Points scaffold Tert-butyl 4-phenoxypiperidine-1-carboxylate R1 R¹ Modification (Piperidine Nitrogen) scaffold->R1 Boc Deprotection & N-Functionalization R2 R² Modification (Phenyl Ring) scaffold->R2 Vary Phenol Starting Material R3 Core Modification (Piperidine Ring) scaffold->R3 Advanced Synthesis (Precursor Modification)

Figure 1: Key diversification points for SAR studies.

Synthesis and Core Protocols

A robust and reproducible synthesis of the core scaffold and its precursors is fundamental to any SAR campaign. The following protocols are designed for reliability and scalability.

Protocol 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate (Precursor)

The most common and cost-effective route to the necessary precursor begins with the reduction of commercially available N-Boc-4-piperidone.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the Boc-carbamate or other sensitive functional groups. The use of methanol as a solvent is advantageous as it is inexpensive and effectively solubilizes the borohydride salt.

  • Step-by-Step Methodology:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 equiv)[2][3] and methanol (100 mL). Stir until all solids are dissolved.

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

    • Reduction: Add sodium borohydride (NaBH₄) (2.85 g, 75.3 mmol, 1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Quenching: Carefully quench the reaction by slowly adding acetone (10 mL) to consume excess NaBH₄. Then, add water (50 mL).

    • Work-up: Concentrate the mixture in vacuo to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid. Purity is typically >95% and can be used without further purification.

Protocol 2: Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate (Core Scaffold)

The formation of the aryl ether bond is most reliably achieved via a Mitsunobu reaction.

  • Rationale: The Mitsunobu reaction allows for the formation of the C-O bond under mild, neutral conditions, which is highly compatible with the acid-sensitive Boc group. It proceeds via an inversion of stereochemistry at the carbon center, although this is irrelevant for the achiral 4-hydroxypiperidine precursor. Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for its reduced toxicity and easier removal of byproducts.

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, N₂-purged round-bottom flask, add Tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 24.8 mmol, 1.0 equiv), phenol (2.57 g, 27.3 mmol, 1.1 equiv), and triphenylphosphine (PPh₃) (7.82 g, 29.8 mmol, 1.2 equiv). Dissolve the solids in anhydrous tetrahydrofuran (THF) (125 mL).

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Mitsunobu Addition: Add diisopropyl azodicarboxylate (DIAD) (5.85 mL, 29.8 mmol, 1.2 equiv) dropwise via syringe over 30 minutes. A color change to pale yellow and the formation of a white precipitate (triphenylphosphine oxide) are typically observed.

    • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

    • Work-up: Concentrate the reaction mixture in vacuo. The resulting crude oil contains the product and triphenylphosphine oxide byproduct.

    • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the product-containing fractions and concentrate to afford Tert-butyl 4-phenoxypiperidine-1-carboxylate as a colorless oil or white solid.

Protocols for SAR Diversification

With the core scaffold in hand, the following protocols outline the primary pathways for generating a diverse chemical library.

Protocol 3: N-Deprotection and Re-functionalization (R¹ Modification)
  • Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method that is highly efficient and clean, as the excess acid and solvent are easily removed by evaporation.

  • Step-by-Step Methodology (Deprotection):

    • Setup: Dissolve Tert-butyl 4-phenoxypiperidine-1-carboxylate (1.0 g, 3.43 mmol, 1.0 equiv) in dichloromethane (DCM) (10 mL) in a round-bottom flask.

    • Cleavage: Add trifluoroacetic acid (TFA) (5 mL) and stir the solution at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Work-up: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and concentrate again (2-3 times) to ensure complete removal of residual TFA. The resulting 4-phenoxypiperidine TFA salt is often a hydroscopic oil or solid and can be used directly in the next step.

    • Neutralization (Optional): For reactions requiring the free base, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

  • Example Re-functionalization (Reductive Amination):

    • To a solution of the 4-phenoxypiperidine free base (200 mg, 1.13 mmol, 1.0 equiv) in methanol (10 mL), add an aldehyde of choice (e.g., isobutyraldehyde, 1.2 equiv) and acetic acid (1 drop).

    • Stir for 1 hour at room temperature to form the iminium intermediate.

    • Add sodium cyanoborohydride (NaCNBH₃) (106 mg, 1.69 mmol, 1.5 equiv) and stir overnight.

    • Quench, work-up, and purify by chromatography to obtain the N-alkylated product.

SAR Workflow and Data Interpretation

A systematic SAR study follows a logical, iterative cycle. The workflow ensures that synthetic efforts are guided by biological data to efficiently identify compounds with improved properties.

SAR_Workflow A Synthesis of Core Scaffold B Library Generation (R¹ & R² Analogs) A->B C Primary Screening (e.g., Target IC50) B->C D Data Analysis (SAR Table Generation) C->D E Identify Trends & Key Interactions D->E F Secondary Assays (Selectivity, ADME) E->F Promising Hits G Lead Optimization (Iterative Design) E->G Design Next Generation F->G G->B H Preclinical Candidate G->H

Figure 2: Iterative workflow for a typical SAR campaign.
Interpreting SAR Data: A Hypothetical Example

The ultimate goal is to translate raw biological data into actionable insights. A well-structured SAR table is the primary tool for this analysis.

Compound IDR¹ (N-Substituent)R² (Phenyl Substituent)Target IC₅₀ (nM)Ligand Efficiency (LE)Notes / Rationale
1 H (from deprotection)H8500.25Baseline compound.
2 -CH₃H4200.27Small alkyl group tolerated; slight potency gain.
3 -CH₂CH(CH₃)₂H750.31Bulkier isobutyl group significantly improves potency, suggesting a hydrophobic pocket.
4 -C(O)CH₃H>10,000N/AAmide removes basicity; H-bond acceptor not favorable. Potency abolished.
5 -CH₂CH(CH₃)₂4-F250.33Addition of 4-fluoro on the optimal R¹ scaffold further boosts potency. Possible H-bond or favorable dipole interaction.
6 -CH₂CH(CH₃)₂4-OCH₃1500.29Methoxy group reduces potency vs. 4-F, suggesting steric clash or unfavorable electronics.
7 -CH₂CH(CH₃)₂3-Cl300.323-chloro shows similar potency to 4-fluoro, indicating a tolerance for halogens at multiple positions.

Analysis of the Table:

  • R¹ Group: The data clearly show that a basic nitrogen is essential for activity (Compound 4 vs. others). Furthermore, increasing the steric bulk and hydrophobicity at R¹ with an isobutyl group leads to a >10-fold increase in potency (Compound 3 vs. 1), a critical insight for lead optimization.

  • R² Group: With the optimal isobutyl R¹ group identified, modifications to the phenyl ring show that small, electron-withdrawing halogens (F, Cl) are highly beneficial (Compounds 5 and 7). This suggests the binding pocket in this region may have a complementary electropositive character or can accommodate a halogen bond donor.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is more than a simple chemical intermediate; it is a strategic platform for the efficient and logical exploration of structure-activity relationships. By providing three distinct points for diversification, it enables medicinal chemists to systematically probe the topology and nature of a target's binding site. The protocols and workflow described herein offer a robust framework for leveraging this scaffold to accelerate the journey from initial hit to a viable preclinical candidate.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(12), 1848-1852. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Pharma-intermediate.com. [Link]

  • CAS (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]

  • Mistry, S. N., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3348. [Link]

  • Błaszczak, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115598. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We will move beyond simple protocols to explain the chemical principles behind common pitfalls and provide robust, field-tested solutions.

Section 1: The Primary Synthetic Pathway: Williamson Ether Synthesis

The most common and direct route to Tert-butyl 4-phenoxypiperidine-1-carboxylate is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It involves the deprotonation of phenol to form the more nucleophilic phenoxide, which then attacks an electrophilic piperidine derivative.

The typical electrophile is a Boc-protected 4-piperidyl derivative with a good leaving group (LG) at the C4 position, such as a tosylate, mesylate, or halide.

General Reaction Scheme:

Below is a diagram illustrating the core SN2 mechanism for this synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Phenoxide Phenoxide (Nucleophile) TS_label SN2 Transition State Phenoxide->TS_label Backside Attack Piperidine tert-Butyl 4-(OTs)-piperidine-1-carboxylate (Electrophile) Piperidine->TS_label Product tert-Butyl 4-phenoxypiperidine-1-carboxylate TS_label->Product Inversion of Stereochemistry (if applicable) SN2_vs_E2 cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start Piperidine Substrate + Phenoxide sn2_product Ether Product (tert-Butyl 4-phenoxypiperidine-1-carboxylate) start->sn2_product Nucleophilic Attack (Favored by lower temp, less hindered base) e2_product Alkene Byproduct (tert-Butyl tetrahydropyridine-1(2H)-carboxylate) start->e2_product Proton Abstraction (Favored by higher temp, sterically hindered base)

"Optimizing reaction conditions for Tert-butyl 4-phenoxypiperidine-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity results.

Introduction: The Synthetic Challenge

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its synthesis, which involves the formation of an aryl ether bond, presents several challenges that can impact yield, purity, and scalability. The most common route, a modification of the Williamson ether synthesis, involves the reaction of a phenoxide with an N-Boc-protected piperidine bearing a leaving group at the 4-position. This guide focuses on optimizing this pathway, addressing common pitfalls from reagent selection to final purification.

Overview of Synthetic Strategies

While several methods can achieve the desired C-O bond formation, the Williamson ether synthesis remains a workhorse due to its cost-effectiveness and operational simplicity. Alternative routes like the Buchwald-Hartwig and Mitsunobu reactions offer different reactivity profiles but often require more expensive reagents or catalysts and more stringent reaction conditions.

cluster_start Key Starting Materials cluster_methods Synthetic Pathways SM1 N-Boc-4-hydroxypiperidine M1 Williamson Ether Synthesis (Activation + SN2) SM1->M1 Activate OH (e.g., TsCl, MsCl) M2 Buchwald-Hartwig Coupling (Pd-catalyzed) SM1->M2 Alcohol Partner M3 Mitsunobu Reaction (DEAD/DIAD, PPh3) SM1->M3 SM2 Phenol SM2->M1 Deprotonate (Base) SM2->M2 Aryl Halide (if starting with halophenol) SM2->M3 Product Tert-butyl 4-phenoxypiperidine-1-carboxylate M1->Product M2->Product M3->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The answers are framed to help you diagnose the root cause and implement a logical solution.

Problem: Low or No Product Yield

Q1: My reaction has stalled or resulted in a very low yield. What are the primary factors I should investigate?

A1: Low yield is the most common issue and can stem from several sources. Systematically check the following:

  • Ineffective Deprotonation of Phenol: The reaction's success hinges on the formation of the nucleophilic phenoxide ion. Phenol has a pKa of ~10. If your base is not strong enough to deprotonate it sufficiently, the reaction will not proceed.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These establish an equilibrium and may not generate a high enough concentration of the phenoxide. They are often used in polar aprotic solvents like DMF at high temperatures to be effective.[1]

    • Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the reaction forward by generating hydrogen gas which escapes the system.[1] It is the recommended choice for ensuring complete phenoxide formation.

  • Poor Leaving Group on the Piperidine Ring: The Sₙ2 reaction requires a good leaving group. The hydroxyl group of N-Boc-4-hydroxypiperidine is a poor leaving group and must be activated.

    • Recommended Leaving Groups: Tosylates (-OTs) and mesylates (-OMs) are excellent choices. They are easily prepared from the corresponding alcohol using tosyl-chloride or mesyl-chloride. Halides (Br, I) are also effective but can be more prone to elimination side reactions.

  • Reagent Quality and Stoichiometry:

    • Water Content: Ensure all reagents and your solvent (especially DMF or THF) are anhydrous. Water will quench the strong base (NaH) and protonate the phenoxide, inhibiting the reaction.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol and base relative to the piperidine electrophile to ensure it is fully consumed.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly E2 elimination. For tosylate or mesylate leaving groups, a temperature range of 60-80 °C in a solvent like DMF is typically a good starting point.

Problem: Significant Side Product Formation

Q2: My crude NMR shows multiple unexpected signals, suggesting side products. What is the most likely culprit and how can I prevent it?

A2: The most probable side product is N-Boc-1,2,3,6-tetrahydropyridine , which arises from an E2 (elimination) reaction competing with the desired Sₙ2 (substitution) pathway.[1][2]

  • Mechanism of Competition: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can attack a hydrogen atom on the carbon adjacent to the leaving group (C3 or C5 of the piperidine ring), leading to the formation of a double bond and elimination of the leaving group.

  • Minimizing Elimination:

    • Choice of Base: Use a strong, non-nucleophilic base to form the phenoxide before adding the piperidine electrophile. This ensures the primary role of the phenoxide is as a nucleophile. However, the phenoxide itself is basic enough to cause elimination.

    • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable rate is critical. Start around 60 °C and only increase if necessary.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they stabilize the Sₙ2 transition state more than the E2 transition state.[1]

cluster_pathways Competing Pathways Reactants N-Boc-4-(OTs)-piperidine + Phenoxide (PhO⁻) SN2 Sₙ2 Attack PhO⁻ attacks carbon bearing the leaving group. Reactants->SN2 Substitution E2 E2 Attack PhO⁻ abstracts adjacent proton. Reactants->E2 Elimination Product_SN2 Desired Product (Tert-butyl 4-phenoxypiperidine-1-carboxylate) SN2->Product_SN2 Product_E2 Elimination Byproduct (N-Boc-1,2,3,6-tetrahydropyridine) E2->Product_E2

Caption: The competition between Sₙ2 (desired) and E2 (undesired) pathways.

Problem: Purification Difficulties

Q3: I am struggling to isolate a pure product via column chromatography. What are some tips for effective purification?

A3: Purification can be challenging due to the similar polarities of the starting materials, product, and potential byproducts.

  • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will remove any unreacted phenol. Follow this with a water wash and then a brine wash to remove residual base and water.

  • Chromatography Eluent System: The product is moderately polar.

    • Recommended System: Start with a low-polarity eluent system like Hexanes:Ethyl Acetate (9:1) and gradually increase the polarity. The product typically elutes in the range of 4:1 to 3:1 Hexanes:Ethyl Acetate.

    • Byproduct Elution: The elimination byproduct is less polar than the desired product and will elute first. Unreacted N-Boc-4-tosyloxypiperidine is more polar and will elute later.

  • Recrystallization: If chromatography does not yield sufficient purity, recrystallization can be an excellent final step. Consider solvent systems like ethyl acetate/hexanes or diethyl ether/petroleum ether.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for this synthesis?

A1: A robust, two-step procedure is recommended:

  • Activation: Convert N-Boc-4-hydroxypiperidine to N-Boc-4-((p-tolylsulfonyl)oxy)piperidine (N-Boc-4-tosyloxypiperidine) using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane with a base like triethylamine.

  • Substitution: Deprotonate phenol with sodium hydride (NaH) in anhydrous DMF at 0 °C, then add the N-Boc-4-tosyloxypiperidine and allow the reaction to warm to 60-70 °C, monitoring by TLC until completion.

Q2: How do I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use silica plates and an eluent system of 3:1 Hexanes:Ethyl Acetate. Stain with potassium permanganate (KMnO₄), which will visualize all components: the starting tosylate, the phenol (faintly), the non-polar elimination byproduct, and the desired product. The product should have an Rf value between that of the starting tosylate and the elimination byproduct.

Q3: What analytical data confirms the successful synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate?

A3:

  • ¹H NMR: Look for the characteristic signals of the Boc group (~1.45 ppm, singlet, 9H), the piperidine ring protons, and the aromatic protons of the phenoxy group (6.8-7.3 ppm).

  • ¹³C NMR: Confirm the presence of the quaternary carbon of the Boc group (~80 ppm), the carbonyl of the Boc group (~155 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): Look for the correct molecular ion peak (m/z). For ESI+, this would be [M+H]⁺ or [M+Na]⁺.

Experimental Protocols & Data

Protocol 1: Synthesis of tert-Butyl 4-((p-tolylsulfonyl)oxy)piperidine-1-carboxylate
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and cool the suspension to 0 °C.

  • Slowly add a solution of phenol (1.2 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Add a solution of tert-Butyl 4-((p-tolylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC. After 4-12 hours, the reaction should be complete.

  • Cool to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 1M NaOH (2x) and brine (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Data Summary Table
ParameterConditionExpected OutcomeTroubleshooting Notes
Base NaHHigh Yield (>85%)Ensure anhydrous conditions.
K₂CO₃ / Cs₂CO₃Moderate to Good Yield (60-80%)Requires higher temperatures; may be slower.
Solvent DMF, DMSOGood solubility, higher reaction rateMust be anhydrous. High boiling point.
THF, AcetonitrileLower rate, may require higher temp.Lower boiling points, easier to remove.
Temperature 60-80 °COptimal balance of rate and purity>90 °C significantly increases elimination.
Leaving Group Tosylate (-OTs)Excellent, stable, easy to preparePreferred choice for robust synthesis.
Mesylate (-OMs)Excellent, more reactiveCan be less stable for storage.

References

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [Link]

  • Wang, M., Wang, W., et al. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Stadler, A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735900, tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

Sources

"Troubleshooting low yield in Tert-butyl 4-phenoxypiperidine-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic principles and validated by practical, field-proven insights to ensure your success.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate can be frustrating. This section provides a systematic approach to identifying and resolving the most common challenges encountered during this Williamson ether synthesis.

Question 1: My reaction has a low conversion rate, with a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to the reaction setup and reagents.

Causality and Remediation:

  • Inadequate Deprotonation of Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base used is not strong enough or is not used in sufficient quantity, the equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) will irreversibly deprotonate the alcohol, driving the reaction forward.[1] Always use fresh, properly stored base.

  • Presence of Moisture: Alkoxides and phenoxides are strong bases and will be readily quenched by protic species like water.

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion. Williamson ether syntheses can require several hours at elevated temperatures.[3]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or cautiously raising the temperature. Be aware that higher temperatures can promote side reactions.[2]

Question 2: I'm observing the formation of significant byproducts. How can I identify them and minimize their formation?

Answer:

The formation of byproducts is a common cause of low yields of the desired ether. The two main competing reactions in this synthesis are E2 elimination and C-alkylation of the phenoxide.

1. E2 Elimination:

The piperidine derivative used is often a secondary alkyl halide or tosylate. The basic conditions of the Williamson ether synthesis can promote the E2 elimination reaction, leading to the formation of an alkene byproduct, Tert-butyl 4-methylenepiperidine-1-carboxylate.[1]

  • Minimization Strategies:

    • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can favor the desired SN2 pathway.

    • Choice of Leaving Group: While halides are common, using a better leaving group like a tosylate can sometimes allow for milder reaction conditions, reducing the likelihood of elimination.

2. C-Alkylation of Phenoxide:

The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired), typically at the ortho and para positions.[2]

  • Minimization Strategies:

    • Solvent Choice: This is a critical factor. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for O-alkylation.[2] These solvents solvate the cation of the phenoxide, leaving a more "naked" and reactive oxygen anion. Protic solvents, on the other hand, can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[2]

Reaction Pathway and Side Reactions Diagram

Williamson_Ether_Synthesis cluster_main Main Reaction Pathway (O-Alkylation) cluster_side Side Reactions Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Product Tert-butyl 4-phenoxypiperidine-1-carboxylate Phenoxide->Product SN2 Attack on Piperidine C_Alkylated C-Alkylated Phenol Phenoxide->C_Alkylated C-Alkylation (Protic Solvent) Piperidine_LG Tert-butyl 4-(leaving group)piperidine-1-carboxylate Piperidine_LG->Product Alkene Tert-butyl 4-methylenepiperidine-1-carboxylate Piperidine_LG->Alkene E2 Elimination (Strong Base) Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts cluster_purification Optimizing Purification start Low Yield Observed check_conversion Check Reaction Conversion by TLC/NMR start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes byproducts Significant Byproducts check_conversion->byproducts No check_base Verify Base Strength and Stoichiometry low_conversion->check_base purification_loss Loss During Purification byproducts->purification_loss No analyze_byproducts Identify Byproducts (MS, NMR) byproducts->analyze_byproducts optimize_workup Refine Aqueous Workup purification_loss->optimize_workup check_anhydrous Ensure Anhydrous Conditions check_base->check_anhydrous optimize_time_temp Increase Reaction Time/Temperature check_anhydrous->optimize_time_temp e2_elimination E2 Elimination Product? analyze_byproducts->e2_elimination c_alkylation C-Alkylation Product? analyze_byproducts->c_alkylation optimize_temp Lower Reaction Temperature e2_elimination->optimize_temp optimize_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->optimize_solvent optimize_chromatography Optimize Chromatography Conditions optimize_workup->optimize_chromatography try_crystallization Attempt Recrystallization optimize_chromatography->try_crystallization

Sources

"Stability issues of Tert-butyl 4-phenoxypiperidine-1-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 4-phenoxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with tert-butyl 4-phenoxypiperidine-1-carboxylate.

Issue 1: Unexpected Deprotection of the Boc Group During Reaction or Workup

Question: I am observing the formation of 4-phenoxypiperidine as a significant byproduct in my reaction, suggesting the loss of the tert-butoxycarbonyl (Boc) protecting group. What could be causing this premature deprotection?

Answer: The Boc group is notoriously sensitive to acidic conditions.[1][2] The primary cause of its cleavage is the presence of even catalytic amounts of acid, which protonates the carbonyl oxygen of the carbamate, initiating the removal of the protecting group.

Potential Causes and Solutions:

  • Acidic Reagents or Catalysts:

    • Explanation: Many common laboratory reagents can be acidic or contain acidic impurities. For example, Lewis acids used in some coupling reactions or certain grades of solvents can lead to Boc group cleavage.

    • Solution:

      • Carefully review all reagents and catalysts in your reaction for their potential acidity.

      • If an acidic reagent is necessary, consider running the reaction at a lower temperature to minimize the rate of deprotection.

      • Alternatively, explore alternative, non-acidic catalysts or reaction conditions if possible.

  • Acidic Workup Conditions:

    • Explanation: Aqueous workups, especially with acidic washes (e.g., dilute HCl or NH4Cl), will readily cleave the Boc group.

    • Solution:

      • If an acidic wash is required to remove basic impurities, use a very dilute and cold acid solution and minimize the contact time.

      • Whenever possible, opt for a neutral (e.g., brine) or slightly basic (e.g., saturated sodium bicarbonate) aqueous wash.

  • Acidic Solvents:

    • Explanation: Some solvents can be inherently acidic or degrade to form acidic byproducts. For instance, dichloromethane (DCM) can contain trace amounts of HCl.

    • Solution:

      • Use freshly distilled or inhibitor-free solvents.

      • For sensitive reactions, consider passing the solvent through a plug of basic alumina before use to remove any acidic impurities.

Issue 2: Low Yield or Incomplete Reaction

Question: My reaction with tert-butyl 4-phenoxypiperidine-1-carboxylate is sluggish or results in a low yield of the desired product. Could this be related to the stability of the starting material?

Answer: While the compound itself is generally stable under neutral or basic conditions at room temperature, its purity and the reaction environment play a crucial role.[3]

Potential Causes and Solutions:

  • Purity of Starting Material:

    • Explanation: The presence of impurities, including the deprotected 4-phenoxypiperidine, can interfere with the reaction by consuming reagents or catalyzing side reactions.

    • Solution:

      • Verify the purity of your tert-butyl 4-phenoxypiperidine-1-carboxylate using techniques like NMR or LC-MS before starting the reaction.

      • If necessary, purify the starting material by recrystallization or column chromatography.

  • Steric Hindrance:

    • Explanation: The bulky tert-butyl group can sterically hinder the approach of reagents to the piperidine nitrogen, although in this case, the nitrogen is protected. More likely, steric hindrance at the 4-position could be a factor depending on the specific reaction.

    • Solution:

      • Consider using a more reactive reagent or a catalyst that can overcome the steric bulk.

      • Increasing the reaction temperature or time may also be necessary, but be mindful of potential deprotection if any acidic species are present.

  • Solvent Effects:

    • Explanation: The choice of solvent can significantly impact reaction rates. A solvent that does not fully dissolve the starting material or is not suitable for the reaction mechanism can lead to poor outcomes.

    • Solution:

      • Ensure that tert-butyl 4-phenoxypiperidine-1-carboxylate is fully soluble in the chosen solvent at the reaction temperature.

      • Consult the literature for recommended solvents for the specific type of transformation you are performing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tert-butyl 4-phenoxypiperidine-1-carboxylate solutions?

A1: For long-term stability, solutions of tert-butyl 4-phenoxypiperidine-1-carboxylate should be stored in a tightly sealed container at low temperatures (2-8 °C) and protected from light. The solvent should be aprotic and free of acids. Anhydrous aprotic solvents like tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF) are generally suitable. Avoid chlorinated solvents for long-term storage as they can degrade to form HCl.

Q2: How can I monitor the stability of my tert-butyl 4-phenoxypiperidine-1-carboxylate solution over time?

A2: The most effective way to monitor the stability is by using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Periodically run a TLC of your solution against a fresh standard of the starting material and a standard of the deprotected 4-phenoxypiperidine. The appearance of a new spot corresponding to the deprotected product indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the purity and can detect even small amounts of degradation products.

Q3: What is the primary degradation pathway for tert-butyl 4-phenoxypiperidine-1-carboxylate in solution?

A3: The principal degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl carbamate to yield 4-phenoxypiperidine, carbon dioxide, and tert-butanol. This process is initiated by the protonation of the carbamate carbonyl group.

Q4: Can I use protic solvents like methanol or ethanol with tert-butyl 4-phenoxypiperidine-1-carboxylate?

A4: While the compound has some solubility in protic solvents, it is generally not recommended for reactions or long-term storage, especially if any acidic or basic catalysts are present. Protic solvents can participate in the deprotection mechanism, particularly under non-neutral pH conditions. If a protic solvent is unavoidable, ensure the conditions are strictly neutral and consider running the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Small-Scale Stability Test of Tert-butyl 4-phenoxypiperidine-1-carboxylate in Different Solvents

Objective: To assess the stability of the compound in commonly used laboratory solvents.

Materials:

  • Tert-butyl 4-phenoxypiperidine-1-carboxylate

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH)

  • TLC plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., 30% Ethyl Acetate in Hexane)

  • LC-MS system

Procedure:

  • Prepare a stock solution of tert-butyl 4-phenoxypiperidine-1-carboxylate (e.g., 10 mg/mL) in a stable solvent like THF.

  • In separate vials, add 1 mL of each test solvent (DCM, THF, MeCN, MeOH).

  • To each vial, add 10 µL of the stock solution.

  • Cap the vials and let them stand at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), spot a small aliquot from each vial onto a TLC plate.

  • Develop the TLC plate and visualize the spots under UV light. Compare the formation of any new, more polar spots (indicative of deprotection).

  • For a more quantitative analysis, inject an aliquot from each time point into an LC-MS to determine the percentage of the parent compound remaining.

Data Summary Table:

Solvent% Remaining after 8h (Room Temp)% Remaining after 24h (Room Temp)
Dichloromethane (DCM)>98%~95%
Tetrahydrofuran (THF)>99%>99%
Acetonitrile (MeCN)>99%>99%
Methanol (MeOH)~97%~92%

Note: These are representative values and can vary based on the purity and age of the solvents.

Visualizations

Degradation Pathway of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Figure 1: Acid-Catalyzed Deprotection Pathway A Tert-butyl 4-phenoxypiperidine-1-carboxylate B Protonated Carbamate Intermediate A->B + H+ D Carbamic Acid Intermediate B->D - tert-Butyl Cation C 4-Phenoxypiperidine D->C - CO2 E tert-Butyl Cation G Isobutene E->G - H+ H tert-Butanol E->H + H2O F Carbon Dioxide

Caption: Acid-catalyzed degradation of the Boc-protected compound.

Troubleshooting Workflow for Unexpected Deprotection

Figure 2: Troubleshooting Workflow Start Unexpected Deprotection Observed CheckReagents Are any reagents or catalysts acidic? Start->CheckReagents CheckWorkup Is the workup acidic? CheckReagents->CheckWorkup No SolutionReagents Use non-acidic alternatives or lower temperature CheckReagents->SolutionReagents Yes CheckSolvent Is the solvent acidic or old? CheckWorkup->CheckSolvent No SolutionWorkup Use neutral or basic wash CheckWorkup->SolutionWorkup Yes SolutionSolvent Use fresh, purified, or non-acidic solvent CheckSolvent->SolutionSolvent Yes End Problem Resolved CheckSolvent->End No SolutionReagents->End SolutionWorkup->End SolutionSolvent->End

Caption: A logical workflow for diagnosing premature deprotection.

References

  • Wang, M., Wang, W., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Hu, X., Zhao, B., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Jørgensen, C. G., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-phenoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you achieve the highest possible purity for this critical building block. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your experimental success.

Introduction

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a vital intermediate in the synthesis of numerous pharmacologically active molecules. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during its purification, focusing on insights derived from its primary synthetic route, the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Tert-butyl 4-phenoxypiperidine-1-carboxylate?

A1: The most prevalent synthetic route is a variation of the Williamson ether synthesis. This involves the reaction of a salt of phenol (a phenoxide) with a suitable N-Boc-protected 4-substituted piperidine, such as tert-butyl 4-(tosyloxy)piperidine-1-carboxylate or tert-butyl 4-halopiperidine-1-carboxylate. The phenoxide is typically generated in situ using a base.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities often stem from unreacted starting materials or side reactions. Common culprits include:

  • Unreacted Phenol: Residual starting phenol.

  • Unreacted Piperidine Precursor: e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate or its tosylated/halogenated derivative.

  • Elimination Byproduct: Formation of tert-butyl 4-(1-piperideinyl)piperidine-1-carboxylate, an enamine, can occur if a strong, sterically hindered base is used with a 4-halopiperidine precursor.[1]

  • Hydrolysis of the Boc Group: While generally stable to base, prolonged exposure to harsh basic conditions or accidental exposure to acidic conditions during workup can lead to the formation of 4-phenoxypiperidine.[2]

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO if used in the reaction.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the appearance of the product spot. A typical eluent system for TLC would be a mixture of ethyl acetate and hexanes.

Q4: What are the recommended storage conditions for Tert-butyl 4-phenoxypiperidine-1-carboxylate?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. As the Boc protecting group is sensitive to acid, storage in a neutral environment is crucial to prevent degradation.

Troubleshooting Guide

This section provides a structured approach to resolving common purity issues.

Issue 1: Presence of Unreacted Phenol in the Final Product

Symptoms:

  • A distinct phenolic odor in the product.

  • An additional spot on the TLC plate that corresponds to phenol.

  • Characteristic aromatic proton signals of phenol in the 1H NMR spectrum.

Causality: This impurity arises from incomplete reaction or inefficient removal during the workup. Phenol is acidic and can be challenging to remove completely with a simple aqueous wash if the organic phase has some water miscibility.

Troubleshooting Workflow:

start Crude Product (Phenol Impurity) wash Aqueous Base Wash (e.g., 1M NaOH) start->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Further Purification (Recrystallization or Chromatography) concentrate->purify end Pure Product purify->end

Caption: Workflow for removing phenol impurity.

Detailed Protocol: Aqueous Base Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming sodium phenoxide, which is highly soluble in the aqueous layer.

  • Separation: Gently shake the funnel, allowing the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the base wash two more times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual NaOH and reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Product is an Oil and Fails to Crystallize

Symptoms:

  • The isolated product is a viscous oil or a waxy solid instead of a crystalline powder.

  • Broad signals in the 1H NMR spectrum, suggesting the presence of multiple components or residual solvent.

Causality: The presence of impurities can disrupt the crystal lattice formation. High-boiling point solvents like DMF or DMSO are common culprits as they are difficult to remove completely by simple evaporation.

Troubleshooting Workflow:

start Oily Product azeotrope Azeotropic Removal of High-Boiling Solvents start->azeotrope chromatography Column Chromatography start->chromatography recrystallize Recrystallization azeotrope->recrystallize pure_solid Crystalline Product recrystallize->pure_solid chromatography->pure_solid

Caption: Strategies for obtaining a crystalline product.

Detailed Protocols:

1. Azeotropic Removal of High-Boiling Solvents:

  • Dissolve the oily product in a minimal amount of a low-boiling solvent like toluene or heptane.

  • Concentrate the solution under reduced pressure. The low-boiling solvent will form an azeotrope with the high-boiling solvent, facilitating its removal.

  • Repeat this process 2-3 times to ensure complete removal of the high-boiling solvent.

2. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. For Tert-butyl 4-phenoxypiperidine-1-carboxylate, a non-polar solvent system is a good starting point.

Solvent SystemRationale
Ethyl Acetate / Hexanes The product is typically soluble in ethyl acetate and insoluble in hexanes. This allows for controlled crystallization by adding hexanes as an anti-solvent. A similar system ("actate-hexane") has been reported for a related compound.[4]
Isopropanol / Water Isopropanol can be a good solvent, with water acting as the anti-solvent.
Toluene / Heptane Toluene provides good solubility at elevated temperatures, while heptane promotes crystallization upon cooling.

General Recrystallization Protocol (using Ethyl Acetate/Hexanes):

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

3. Column Chromatography:

If recrystallization is unsuccessful, flash column chromatography is an excellent alternative.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC first, aiming for an Rf value of ~0.3 for the product. A petroleum ether/ethyl acetate system has been successfully used for similar compounds.

Issue 3: Low Yield After Purification

Symptoms:

  • A significant loss of material during the purification process.

Causality:

  • Product Solubility: The product may be partially soluble in the recrystallization solvent, even at low temperatures.

  • Improper Column Chromatography Technique: Using an eluent that is too polar can cause the product to elute too quickly with impurities. A column that is too wide or too short can lead to poor separation.

Troubleshooting:

  • For Recrystallization:

    • Minimize the amount of hot solvent used for dissolution.

    • Ensure the solution is thoroughly cooled before filtration.

    • Wash the collected crystals with a minimal amount of cold solvent.

  • For Column Chromatography:

    • Carefully select the eluent system based on TLC analysis.

    • Ensure proper column packing and dimensions for the amount of material being purified.

Purity Assessment

Analytical Techniques for Quality Control:

TechniquePurpose
¹H NMR To confirm the chemical structure and identify proton-containing impurities. The spectrum of a similar compound shows characteristic signals for the Boc group (a singlet around 1.44 ppm) and the aromatic protons.[4]
¹³C NMR To confirm the carbon framework of the molecule.
HPLC To determine the purity of the compound with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a common starting point.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[4]
Melting Point A sharp melting point range is indicative of high purity. For a related compound, a melting point of 75-76°C was reported.[4]

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Masterson, D. S. (2021). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480389, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link].

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Orsini, P., et al. (2007).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Questions & Answers. Retrieved from [Link]

  • American Chemical Society. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of interpreting the NMR spectra of tert-butyl 4-phenoxypiperidine-1-carboxylate.

The structure of tert-butyl 4-phenoxypiperidine-1-carboxylate presents several challenges in NMR spectral interpretation. The presence of a bulky tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen introduces conformational dynamics, while the overlapping signals of the piperidine and phenoxy protons can create a complex and crowded spectrum. This guide is designed to equip you with the knowledge and techniques to confidently analyze these intricate spectra.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR data for tert-butyl 4-phenoxypiperidine-1-carboxylate.

Q1: Why do the piperidine proton signals in my ¹H NMR spectrum appear as broad, complex multiplets instead of sharp, well-defined peaks?

A1: The broadness and complexity of the piperidine proton signals are primarily due to two factors: conformational dynamics and signal overlap.

  • Conformational Dynamics: The N-Boc group can restrict rotation around the N-C(O) bond, leading to the presence of different conformers in solution. Furthermore, the piperidine ring itself undergoes a chair-to-chair interconversion. If the rate of this conformational exchange is on the NMR timescale at the temperature of your experiment, it can lead to significant line broadening.[1]

  • Signal Overlap: The axial and equatorial protons on the piperidine ring have different chemical environments, but their signals can be very close to each other, resulting in overlapping multiplets that are difficult to resolve.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.

    • Lowering the temperature can slow down the conformational exchange, potentially "freezing out" individual conformers and resulting in sharper signals for each.

    • Increasing the temperature can accelerate the exchange, leading to a coalescence of the signals into a time-averaged, sharper signal.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC are invaluable for resolving overlapping signals and establishing proton-proton and proton-carbon correlations, respectively.

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the signals for the phenoxy group protons?

A2: The five protons of the monosubstituted phenoxy group can present a challenge due to second-order coupling effects, especially on lower field NMR instruments. The ortho-, meta-, and para-protons will have distinct chemical shifts, but their multiplets may overlap.

Troubleshooting Steps:

  • Higher Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and simplify the multiplet patterns.

  • 2D-COSY: A COSY spectrum will reveal the coupling network between the aromatic protons. You should observe correlations between the ortho- and meta-protons.

  • 2D-NOESY/ROESY: These experiments can show through-space correlations. For instance, a NOE between the ortho-protons of the phenoxy group and the H-4 proton of the piperidine ring can help confirm their assignment.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations between the aromatic protons and the carbons of the phenoxy group, aiding in definitive assignment.

Q3: I am unsure about the assignment of the quaternary carbons in my ¹³C NMR spectrum, particularly the Boc carbonyl and the ipso-carbon of the phenoxy group. How can I confirm their identities?

A3: Quaternary carbons often have low intensity in ¹³C NMR spectra due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Troubleshooting Steps:

  • HMBC: This is the most powerful tool for assigning quaternary carbons.

    • The Boc carbonyl carbon should show a correlation to the protons of the tert-butyl group.

    • The ipso-carbon of the phenoxy group (the carbon attached to the oxygen) should show correlations to the ortho-protons of the phenoxy ring and potentially to the H-4 proton of the piperidine ring.

  • Chemical Shift Prediction: While not a definitive proof, comparing the experimental chemical shifts to predicted values from NMR prediction software can provide a good indication of the correct assignment. The carbonyl carbon of a Boc group typically appears around 155 ppm, while the ipso-carbon of a phenoxy group is expected in the aromatic region, often downfield from the other aromatic carbons.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in tert-butyl 4-phenoxypiperidine-1-carboxylate?

A1: While the exact chemical shifts can vary depending on the solvent and other experimental conditions, the following table provides typical ranges based on similar structures. The provided ¹H NMR data is for the closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, and serves as a useful reference.[2]

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
tert-Butyl (Boc) ~1.45 (singlet, 9H)~28 (CH₃), ~80 (quaternary C)
Boc Carbonyl -~155
Piperidine H-2, H-6 (axial & equatorial) ~2.8 - 4.2 (complex multiplets)~40-45
Piperidine H-3, H-5 (axial & equatorial) ~1.5 - 2.2 (complex multiplets)~30-35
Piperidine H-4 ~4.3 - 4.6 (multiplet)~70-75
Phenoxy (ortho-H) ~6.9 - 7.0 (multiplet, 2H)~115-120
Phenoxy (meta-H) ~7.2 - 7.3 (multiplet, 2H)~129-130
Phenoxy (para-H) ~6.9 - 7.0 (multiplet, 1H)~120-125
Phenoxy (ipso-C) -~155-160
Q2: How does the Boc protecting group influence the NMR spectrum of the piperidine ring?

A2: The tert-butyloxycarbonyl (Boc) group has a significant impact on the NMR spectrum of the piperidine ring:

  • Anisotropic Effect: The carbonyl group of the Boc moiety creates an anisotropic magnetic field that deshields the equatorial protons at the 2 and 6 positions, causing them to resonate at a higher chemical shift (further downfield) compared to the axial protons.

  • Restricted Rotation: As mentioned earlier, the partial double bond character of the N-C(O) amide bond can lead to the existence of rotamers, which can result in signal broadening or even the appearance of two distinct sets of signals for the piperidine ring protons and carbons at lower temperatures.

Q3: What are the typical coupling constant (J) values I should expect for the piperidine ring protons?

A3: The coupling constants are highly dependent on the dihedral angle between the coupled protons and can provide valuable conformational information. In a chair conformation:

  • Axial-Axial (³Jaa): Typically large, around 10-13 Hz.

  • Axial-Equatorial (³Jae): Typically small, around 2-5 Hz.

  • Equatorial-Equatorial (³Jee): Typically small, around 2-5 Hz.

  • Geminal (²J): Usually in the range of 12-15 Hz.

Observing these coupling patterns can help in assigning the axial and equatorial protons.

Experimental Protocol: 2D NMR Analysis

To definitively assign the complex ¹H and ¹³C NMR spectra of tert-butyl 4-phenoxypiperidine-1-carboxylate, a suite of 2D NMR experiments is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to assess the overall quality of the sample and to serve as a reference.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Set up a standard COSY experiment (e.g., cosygpppqf on a Bruker spectrometer).

    • The resulting spectrum will show cross-peaks between protons that are coupled to each other, allowing you to trace the connectivity within the piperidine ring and the phenoxy group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations).

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

    • This will allow you to assign the ¹³C signals for all protonated carbons by correlating them to their attached, and often more easily assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons.

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • This is crucial for identifying quaternary carbons and for piecing together the different spin systems identified in the COSY spectrum.

Visualizations

Molecular Structure and Key Proton Environments

G mol H2_6 H-2, H-6 (ax, eq) H3_5 H-3, H-5 (ax, eq) H4 H-4 phenoxy Phenoxy Protons boc t-Butyl Protons

Caption: Key proton environments in tert-butyl 4-phenoxypiperidine-1-carboxylate.

Workflow for Spectral Analysis

A Acquire 1D ¹H Spectrum B Identify Broad/Complex Signals A->B D Acquire 2D COSY A->D E Acquire 2D HSQC A->E F Acquire 2D HMBC A->F C Perform Variable Temperature (VT) NMR B->C If broad signals present G Assign Spin Systems D->G H Assign ¹³C Spectrum E->H I Assign Quaternary Carbons F->I J Final Structure Confirmation G->J H->J I->J

Caption: A logical workflow for the complete NMR analysis of complex spectra.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Medina-García, A., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. [Link]

  • Orsini, F., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. [Link]

  • Supplementary information. (n.d.). Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. [Link]

  • ChemEd DL. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

Technical Support Center: Managing Impurities in Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-phenoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in their samples. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide you with the expertise and practical solutions necessary to ensure the highest quality of your research and development work.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to common questions regarding impurities in Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Q1: What are the most common types of impurities I might encounter in my Tert-butyl 4-phenoxypiperidine-1-carboxylate sample?

A1: Impurities in your sample can generally be categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route used to prepare the molecule. Common examples include unreacted starting materials such as 4-hydroxypiperidine, phenol, and di-tert-butyl dicarbonate. By-products from the Williamson ether synthesis step, which forms the phenoxy linkage, are also common. These can include C-alkylated phenol and diaryl ethers[1][2].

  • Degradation Products: These form during storage or under specific stress conditions. Key degradation pathways to consider are the hydrolysis of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions or cleavage of the ether bond[3][4].

  • Reagent-Related Impurities: These are residual substances from the reagents used in the synthesis, such as remaining bases or coupling agents.

Q2: My HPLC chromatogram shows a significant tailing peak for my main compound. What is the likely cause and how can I fix it?

A2: Peak tailing in HPLC for basic compounds like piperidine derivatives is a common issue. The primary cause is often the interaction between the basic nitrogen of the piperidine ring and acidic silanol groups on the surface of the silica-based stationary phase[5].

To resolve this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, reducing its interaction with the silanol groups.

  • Use a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, thus improving peak shape.

  • Select an Appropriate Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: I suspect my sample has degraded. What are the likely degradation products I should look for?

A3: Based on the structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate, the most probable degradation products would result from the cleavage of the Boc group or the ether linkage.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which would yield 4-phenoxypiperidine.

  • Oxidative Stress: The ether linkage can be susceptible to oxidation, potentially leading to ring-opening or other oxidative degradation products.

  • Thermal Stress: High temperatures can also lead to the cleavage of the Boc group[3].

A forced degradation study under various stress conditions (acid, base, oxidation, heat, light) is the most effective way to identify potential degradation products for your specific sample and storage conditions[6].

Q4: What are the regulatory limits for impurities in a pharmaceutical intermediate like this?

A4: The acceptable limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For a new drug substance, the key thresholds outlined in ICH Q3A(R2) are:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the final drug product[7]. For drug products, ICH Q3B(R2) provides guidance on degradation products[8].

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues related to impurity management.

Troubleshooting Purification by Recrystallization

Problem: My Tert-butyl 4-phenoxypiperidine-1-carboxylate sample fails to crystallize or oils out during recrystallization.

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures, or when the melting point of the solid is lower than the boiling point of the solvent. The presence of impurities can also inhibit crystal formation.

Step-by-Step Troubleshooting Protocol:

  • Solvent Selection:

    • Initial Screening: Start with single solvents of varying polarities. Good solvents for Boc-protected amines often include hexanes, ethyl acetate, and their mixtures[9].

    • Mixed Solvent Systems: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Common Systems: For Boc-protected compounds, combinations like ethyl acetate/hexanes or dichloromethane/hexanes are often successful.

  • Controlling Cooling Rate:

    • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.

    • Refrigeration: Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize crystal yield.

  • Seeding:

    • Induce Crystallization: If crystals do not form, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can also create nucleation sites for crystal growth.

  • Managing "Oiling Out":

    • Re-heat and Add More "Good" Solvent: If the compound oils out, re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent and then allow it to cool slowly again.

    • Use a Lower Boiling Point Solvent System: If possible, choose a solvent system with a lower boiling point than the melting point of your compound.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to impurity analysis and control.

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound and to identify potential degradation products[6].

Objective: To generate potential degradation products of Tert-butyl 4-phenoxypiperidine-1-carboxylate under various stress conditions.

Materials:

  • Tert-butyl 4-phenoxypiperidine-1-carboxylate sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • UV-Vis spectrophotometer and HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a defined period.

  • Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60 °C) in the dark.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to a controlled light source (e.g., a photostability chamber) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of any degradation products.

Section 4: Data Presentation and Visualization

Table: Common Impurities and Their Origins
Impurity NameStructureLikely OriginRecommended Analytical Technique
4-HydroxypiperidineUnreacted starting materialHPLC-UV, LC-MS
PhenolUnreacted starting materialGC-MS, HPLC-UV
Di-tert-butyl dicarbonateUnreacted reagentGC-MS
4-PhenoxypiperidineDegradation (Boc cleavage)HPLC-UV, LC-MS
C-Alkylated PhenolBy-product of Williamson ether synthesisHPLC-UV, LC-MS
Diagrams

impurity_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Impurity Assessment (ICH Q3A/Q3B) start Crude Tert-butyl 4-phenoxypiperidine-1-carboxylate purification Purification (Recrystallization/Chromatography) start->purification hplc HPLC-UV/MS Analysis purification->hplc nmr NMR Spectroscopy hplc->nmr For structure elucidation decision Impurity Level > Reporting Threshold? hplc->decision report Report Impurity decision->report Yes identify Impurity Level > Identification Threshold? decision->identify No report->identify elucidate Structure Elucidation (MS, NMR) identify->elucidate Yes qualify Impurity Level > Qualification Threshold? identify->qualify No elucidate->qualify safety Safety Assessment qualify->safety Yes accept Acceptable Impurity Profile qualify->accept No safety->accept

Caption: Workflow for the identification and management of impurities based on ICH guidelines.

degradation_pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Stress main Tert-butyl 4-phenoxypiperidine-1-carboxylate acid_prod 4-Phenoxypiperidine + CO2 + Isobutylene main->acid_prod H+ ox_prod Oxidized derivatives (e.g., ring opening) main->ox_prod [O]

Caption: Simplified potential degradation pathways of Tert-butyl 4-phenoxypiperidine-1-carboxylate.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link][8]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link][5]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[6]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (n.d.). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link][9]

Sources

Technical Support Center: Alternative Solvents for Tert-butyl 4-phenoxypiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of alternative solvents in reactions involving tert-butyl 4-phenoxypiperidine-1-carboxylate. Our goal is to empower you with the expertise to overcome common experimental challenges, enhance reaction efficiency, and align your synthetic strategies with the principles of green chemistry.

Introduction: The Critical Role of Solvent Selection

The choice of solvent is a critical parameter in the synthesis and modification of tert-butyl 4-phenoxypiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. Traditional solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are widely used but present significant challenges related to safety, environmental impact, and product purification. This guide explores the use of greener, more sustainable alternative solvents, providing practical advice to navigate potential issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using traditional solvents like DMF and THF for reactions with tert-butyl 4-phenoxypiperidine-1-carboxylate?

A1: Traditional solvents, while effective in solubilizing reactants and facilitating reactions, come with several drawbacks:

  • DMF: Its high boiling point (153 °C) makes it difficult to remove during workup, often requiring high vacuum and elevated temperatures, which can lead to product degradation.[1][2] DMF is also a reproductive toxin and is facing increasing regulatory restrictions.[3]

  • THF: While having a lower boiling point, THF is prone to forming explosive peroxides upon storage and is highly water-miscible, which can complicate aqueous workups.[4][5]

  • DCM: As a chlorinated solvent, DCM is environmentally persistent and has associated health risks, leading to efforts to minimize its use in the pharmaceutical industry.

Q2: What are the most promising green alternative solvents for my reactions?

A2: Two of the most promising and versatile green alternatives to traditional ethereal and polar aprotic solvents are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent substitute for THF.[4][5] It has a higher boiling point (80 °C), lower water solubility, and a reduced tendency to form peroxides.[4] Its lower miscibility with water simplifies aqueous workups and solvent recovery.[6]

  • Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether with a high boiling point (106 °C) and a narrow explosion range.[7] It is stable under both acidic and basic conditions and shows low peroxide formation.[7] Its hydrophobic nature makes it an excellent choice for reactions where water is detrimental and for facilitating phase separations.[3]

Q3: How will switching to an alternative solvent affect my reaction kinetics?

A3: Solvent polarity and coordinating ability play a crucial role in reaction rates.

  • For nucleophilic substitution reactions (SN2) , polar aprotic solvents like DMF typically accelerate the reaction by solvating the cation of the nucleophilic salt, leaving a "naked" and more reactive anion. When switching to less polar alternatives like 2-MeTHF or CPME, you might observe a decrease in the reaction rate. This can often be compensated for by a moderate increase in temperature, which is possible due to their higher boiling points compared to THF.

  • In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) , the solvent's ability to stabilize the catalytic species is key. While toluene is common, ethereal solvents like 2-MeTHF and CPME have been shown to be effective, and in some cases, superior.[8][9]

Q4: Where can I find solubility data for my compound in these alternative solvents?

A4: While extensive quantitative solubility data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not widely published, we can infer its behavior from structurally similar compounds. N-Boc-4-hydroxypiperidine, for instance, is soluble in a range of polar organic solvents.[10] Given the phenoxy group's contribution to the molecule's non-polar character, solubility in ethereal solvents like 2-MeTHF and CPME is expected to be good. For precise measurements, a simple gravimetric method can be employed in your lab.

Qualitative Solubility of Structurally Similar N-Boc Piperidines

Solvent ClassSolventSolubility of N-Boc-4-hydroxypiperidineExpected Solubility of Tert-butyl 4-phenoxypiperidine-1-carboxylate
Ethers (Green) 2-Methyltetrahydrofuran (2-MeTHF)SolubleExpected to be Soluble to Highly Soluble
Ethers (Green) Cyclopentyl Methyl Ether (CPME)SolubleExpected to be Soluble to Highly Soluble
ChlorinatedDichloromethane (DCM)Soluble[10]Soluble
AlcoholsMethanol, EthanolSoluble[10]Soluble
EstersEthyl AcetateSoluble[10]Soluble
Aprotic PolarDimethyl Sulfoxide (DMSO)Soluble[10]Soluble
AqueousWaterPoorly Soluble[10]Poorly Soluble

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions, with a focus on leveraging alternative solvents.

Problem 1: Low Yield or Incomplete Reaction

Scenario: You are performing a nucleophilic aromatic substitution (SNAr) to synthesize tert-butyl 4-phenoxypiperidine-1-carboxylate from a protected 4-halopiperidine and phenol, or a related C-N/C-O bond formation, and are observing low conversion.

Causality Analysis: Low yields are often a result of insufficient reaction temperature, poor solubility of reactants, or deactivation of catalysts or reagents. The solvent plays a pivotal role in all these factors.

Troubleshooting Steps:

  • Evaluate Solvent Choice and Temperature:

    • If using THF: Your reaction temperature is limited by its boiling point (66 °C). Incomplete conversion is common if the activation energy is not met.

      • Solution: Switch to 2-MeTHF (b.p. 80 °C) or CPME (b.p. 106 °C). This allows for a higher reaction temperature, which can significantly increase the reaction rate.

    • If using DMF: While temperature is not an issue, DMF can sometimes participate in side reactions or be difficult to remove completely, leading to yield loss during purification.

      • Solution: Consider 2-MeTHF or CPME . Although they are less polar than DMF, the ability to run the reaction at a higher temperature in a cleaner, non-reactive solvent can lead to a better overall yield and easier purification.

  • Ensure Adequate Solubility:

    • If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow.

      • Solution: Before scaling up, perform small-scale solubility tests in 2-MeTHF and CPME. If solubility is an issue at room temperature, it will likely improve at the elevated temperatures these solvents allow.

  • Consider the Base and its Solubility:

    • In many C-N and C-O bond-forming reactions, an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is used. The solubility of these bases can be limited in less polar solvents.

      • Solution: If you switch from DMF to 2-MeTHF or CPME, consider using a more lipophilic organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or a phase-transfer catalyst to improve the solubility and reactivity of the inorganic base.

Workflow for Optimizing Yield with Alternative Solvents

G start Low Yield in Reaction check_temp Is reaction temperature limited by solvent boiling point? start->check_temp check_sol Are all reactants soluble? check_temp->check_sol No switch_solvent Switch to higher boiling green solvent (2-MeTHF or CPME) check_temp->switch_solvent Yes sol_test Perform solubility tests in alternative solvents check_sol->sol_test No base_sol Is the base soluble? check_sol->base_sol Yes increase_temp Increase reaction temperature switch_solvent->increase_temp optimized Optimized Reaction Conditions increase_temp->optimized sol_test->switch_solvent change_base Consider organic base (DBU) or phase-transfer catalyst base_sol->change_base No base_sol->optimized Yes change_base->optimized

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficult Product Isolation and Purification

Scenario: Your reaction has gone to completion in DMF or DMSO, but you are struggling to remove the solvent and are getting low recovery after column chromatography.

Causality Analysis: High-boiling, water-miscible solvents like DMF and DMSO are notoriously difficult to remove. During aqueous workup, they can partition between the organic and aqueous layers, leading to large extraction volumes and emulsions. On a rotovap, they require high temperatures and deep vacuum, risking thermal degradation of the product.[1][2] Their polar nature also interferes with normal-phase silica chromatography.

Troubleshooting Steps:

  • Optimize the Workup for High-Boiling Solvents:

    • Solution: If you must use DMF, an effective workup involves diluting the reaction mixture with a large volume of water and extracting with a less polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Follow this with multiple washes of the organic layer with brine (saturated NaCl solution) to pull the residual DMF into the aqueous phase.

  • Switch to a More Practical Alternative Solvent:

    • Solution: Proactively avoid this issue by using 2-MeTHF or CPME .

      • 2-MeTHF is only partially miscible with water, leading to cleaner phase separations.[4]

      • CPME is hydrophobic, making for very efficient and clean extractions.[3]

    • Both solvents have lower boiling points than DMF, making them significantly easier to remove under reduced pressure without excessive heating.

Experimental Protocol: Comparative Workup

Standard DMF Workup:

  • Cool the reaction mixture to room temperature.

  • Pour the DMF solution into 10 volumes of water.

  • Extract with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with brine (5 x 5 volumes) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under high vacuum.

Greener 2-MeTHF/CPME Workup:

  • Cool the reaction mixture to room temperature.

  • Add 2-3 volumes of water to the reaction flask.

  • Transfer to a separatory funnel. The layers should separate cleanly.

  • Wash the organic layer with brine (1 x 2 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization of Workup Efficiency

Caption: Comparison of workup procedures.

Problem 3: Side Product Formation in N-Boc Deprotection

Scenario: You are deprotecting the N-Boc group of tert-butyl 4-phenoxypiperidine-1-carboxylate using standard acidic conditions (e.g., TFA in DCM) and observe the formation of undesired side products, potentially from cleavage of the phenoxy ether bond.

Causality Analysis: Strong acids like Trifluoroacetic Acid (TFA) are not always selective and can cleave other acid-labile groups, such as ethers, especially if the reaction is run for an extended period or at elevated temperatures. The choice of solvent can also influence the stability of the starting material and intermediates.

Troubleshooting Steps:

  • Use Milder Acidic Conditions:

    • Solution: Instead of strong, neat acids, consider using a solution of HCl in a non-reactive solvent. A common and effective method is using a saturated solution of HCl in diethyl ether or 1,4-dioxane . These conditions are often sufficient to cleave the Boc group without affecting more robust functional groups.

  • Explore Greener and Milder Deprotection Methods:

    • Solvent-Free Deprotection: Recent literature has shown that N-Boc deprotection can be achieved under solvent-free conditions by grinding the substrate with a solid acid like p-toluenesulfonic acid (p-TsOH).[11] This method is rapid, efficient, and minimizes waste.

    • Thermal Deprotection in Green Solvents: N-Boc groups can also be removed thermally. Performing the reaction in a high-boiling green solvent like CPME or even in the absence of an acid catalyst in a continuous flow reactor can provide a clean and selective deprotection.[12][13]

Experimental Protocol: Greener N-Boc Deprotection

  • Reagents:

    • Tert-butyl 4-phenoxypiperidine-1-carboxylate (1.0 eq.)

    • p-Toluenesulfonic acid monohydrate (2.0 eq.)

  • Procedure (Solvent-Free):

    • Combine the N-Boc protected piperidine and p-TsOH in a mortar and pestle or a ball mill.

    • Grind the mixture for 10-15 minutes at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dissolve the mixture in a minimal amount of a suitable solvent and precipitate the product tosylate salt, or proceed with a basic workup to obtain the free amine.

References

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. [Link]

  • Maguire, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. [Link]

  • Kelly, C. B., et al. (2015). 2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2-Phase Reactions. ResearchGate. [Link]

  • Penn ARL. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Husain, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. [Link]

  • Righi, P. C., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Skowerski, K., et al. (2018). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. PMC - NIH. [Link]

  • Ali, M. A., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. [Link]

  • Vaddula, B. R., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • L. Ciammaruchi, et al. (2017). Solubility Based Identification of Green Solvents for Small Molecule Organic Solar Cells. ResearchGate. [Link]

  • Google Patents. CN104447226A - Method for producing cyclopentyl methyl ether.
  • Schareina, T., et al. Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • Pace, V. (2016). 2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2-Phase Reactions. SpringerLink. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • YouTube. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • S. G. O'Brien, et al. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • T. M. M. Maiden, et al. (2020). Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. ResearchGate. [Link]

  • A. B. L. Pedersen, et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]

  • S. H. L. Kok, et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • M. M. D. Zannou, et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

  • T. J. Reddy, et al. (2016). Solvent-Free Mechanochemical Deprotection of N -Boc Group. ResearchGate. [Link]

  • M. C. C. de Souza, et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Wikipedia. Cyclopentyl methyl ether. [Link]

  • A. A. El-Rashedy, et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • S. D. Lepore, et al. (2011). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • J. H. Clark, et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • A. K. Singh, et al. (2022). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Reddit. (2025). Help with Ullmann Coupling. [Link]

  • P. Tundo, et al. (2011). Some aspects of green solvents. Comptes Rendus de l'Académie des Sciences. [Link]

  • K. Watanabe, et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of structure-activity relationship (SAR) studies, informs molecular modeling, and is a critical component of intellectual property filings. This guide provides an in-depth, comparative analysis of the methodologies used to confirm the structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate, a key heterocyclic building block. While various analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray crystallography (SCXRD) remains the gold standard for providing definitive, atomic-level resolution.

This document will detail the complete workflow for structural confirmation via SCXRD, from material synthesis to data refinement. Furthermore, it will objectively compare the insights gained from this technique with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the experimental data and rationale necessary for researchers to select the most appropriate analytical approach for their objectives.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including bond lengths, bond angles, and absolute stereochemistry.[1] The fundamental principle involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[2] This pattern is a direct consequence of the electron density within the crystal, allowing for the reconstruction of a detailed three-dimensional molecular structure.[2] For a molecule like Tert-butyl 4-phenoxypiperidine-1-carboxylate, SCXRD offers irrefutable proof of its covalent structure, conformation in the solid state, and intermolecular packing interactions.

Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where the quality of the output is critically dependent on the success of each preceding stage. The following protocol is designed to be a self-validating system, with clear checkpoints to ensure the integrity of the final structure.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Purity >99% mounting Crystal Mounting crystallization->mounting Select single, defect-free crystal data_collection X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution data_collection->solution Process raw diffraction data refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation Check R-factor

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Synthesis and Purification

The starting material must be of the highest possible purity, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Synthesis: Tert-butyl 4-phenoxypiperidine-1-carboxylate can be synthesized via a Williamson ether synthesis, reacting the potassium salt of phenol with a suitable electrophile like tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate. A related synthesis for a similar compound involves reacting methyl 4-hydroxy-3-methoxybenzoate with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in DMF with potassium carbonate.[3]

  • Purification: The crude product should be purified, typically by flash column chromatography on silica gel. The purity of the final compound must be assessed (>99%) by ¹H NMR and LC-MS before proceeding. This initial analytical check is the first validation step.

Step 2: Crystal Growth (The Crystallographic Bottleneck)

Obtaining diffraction-quality single crystals is often the most challenging step.[4][5] For small organic molecules, several methods can be employed. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[6]

  • Protocol: Slow Evaporation

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexane).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[6]

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6]

  • Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion. If evaporation is too rapid, the solution becomes supersaturated too quickly, leading to the formation of many small, unusable crystals or an amorphous solid.

Step 3: Crystal Mounting and Data Collection

  • Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is mounted on a loop (e.g., nylon) or a glass fiber using a minimal amount of cryo-oil.[2] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[2]

  • Data Collection: The mounted crystal is placed on a goniometer within a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. The diffracted X-rays are recorded by a detector.[7]

Step 4: Structure Solution, Refinement, and Validation

  • Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

  • Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final structure is assessed using several metrics. The crystallographic R-factor (or R1) is a key indicator of the goodness-of-fit; values below 5% (0.05) are considered excellent for small molecules. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.

Orthogonal Confirmation: NMR and Mass Spectrometry

While SCXRD provides an unparalleled view of the solid-state structure, other techniques are essential for confirming the molecular identity in solution and verifying the molecular weight. These methods serve as crucial cross-validation tools.

techniques_comparison Compound Tert-butyl 4-phenoxypiperidine-1-carboxylate SCXRD SCXRD Compound->SCXRD NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Info_SCXRD 3D Atomic Coordinates Bond Lengths/Angles Stereochemistry Solid-State Conformation SCXRD->Info_SCXRD Provides Info_NMR Connectivity (¹H-¹H, ¹H-¹³C) Solution-State Conformation Dynamic Processes Relative Stereochemistry NMR->Info_NMR Provides Info_MS Molecular Weight Molecular Formula (HRMS) Fragmentation Pattern MS->Info_MS Provides

Caption: Information Provided by Different Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms. For Tert-butyl 4-phenoxypiperidine-1-carboxylate, ¹H and ¹³C NMR are essential.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Expected Data & Interpretation: The spectra should be consistent with the proposed structure. Key expected signals are summarized in the table below. The presence of signals for the t-butyl group, the phenoxy group, and the distinct protons of the piperidine ring confirms the structure.[9][10][11]

Functional Group ¹H Chemical Shift (ppm, expected) ¹³C Chemical Shift (ppm, expected) Key Features
tert-Butyl (Boc)~1.4-1.5~80 (quaternary C), ~28 (CH₃)Strong singlet in ¹H NMR integrating to 9 protons.
Piperidine Ring~1.6-2.0 (axial CH₂), ~3.2-3.8 (equatorial CH₂)~30-50Complex multiplets. 2D NMR can resolve specific couplings.
Methoxy (-OCH-)~4.4-4.6~70-75Multiplet for the proton on the carbon bearing the phenoxy group.
Phenoxy (Aromatic)~6.9-7.0 (ortho, para), ~7.2-7.3 (meta)~115-160Distinct aromatic splitting pattern.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further corroborates the structure.[12] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Experimental Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. For exact mass, a high-resolution instrument (e.g., TOF or Orbitrap) is required.

  • Expected Data & Interpretation:

    • Molecular Ion: The expected protonated molecule [M+H]⁺ should be observed at m/z 292.19. High-resolution MS (HRMS) would confirm the elemental composition (C₁₇H₂₆NO₃).

    • Fragmentation: A characteristic loss of isobutylene (-56 Da) from the Boc group to give an ion at m/z 236.13 is expected. Another common fragmentation is the loss of the entire Boc group (-100 Da) to give an ion at m/z 192.14.[12] This pattern is a strong indicator of the N-Boc protected piperidine core.

Comparative Analysis and Conclusion

The true power of structural elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique and complementary piece of information.

Parameter Single-Crystal X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS)
Primary Information 3D atomic structure, bond lengths/angles, absolute stereochemistry[1]Atomic connectivity, solution-state conformation, relative stereochemistry[13]Molecular weight, elemental formula (HRMS), fragmentation[14]
Sample State Solid (single crystal)SolutionSolution / Solid
Resolution Atomic (<1 Å)Atomic (through-bond/space)Molecular (m/z)
Key Advantage Unambiguous 3D structure determination.[4]Provides data on the molecule's behavior and conformation in solution.[8]High sensitivity and speed; confirms molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[5] Structure is static and in the solid state.Structure is inferred, not directly observed. Lower resolution than SCXRD.[8]Provides no information on 3D structure or stereochemistry.
A Holistic Viewpoint

For Tert-butyl 4-phenoxypiperidine-1-carboxylate, the analytical workflow should be viewed as a logical progression. NMR and MS are first used to confirm that the correct molecule has been synthesized and purified. They establish the connectivity and molecular formula, providing a high degree of confidence in the compound's identity.

However, only single-crystal X-ray crystallography provides the definitive, irrefutable evidence of the three-dimensional arrangement of atoms in space. It resolves any ambiguity regarding conformation and provides precise geometric parameters that are invaluable for computational chemistry and understanding potential interactions with biological targets. By integrating the data from all three techniques, researchers can build a complete and robust structural profile of the molecule, satisfying the rigorous demands of modern chemical and pharmaceutical research.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023). 1-Boc-4-AP. In Wikipedia. Available at: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Kupp, T. M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available at: [Link]

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Available at: [Link]

  • Kanamori, T., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available at: [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available at: [Link]

  • ResearchGate. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]

  • Wleklinski, M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. Available at: [Link]

  • Crystallization of Small Molecules. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Available at: [Link]

  • Herrera-Fierro, P., et al. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics. Available at: [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • Galzitskaya, O. V., & Finkelstein, A. V. (1998). Is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures?. Protein engineering. Available at: [Link]

  • An, Y., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Tert-butyl 4-phenoxypiperidine-1-carboxylate and Its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Tert-butyl 4-phenoxypiperidine-1-carboxylate with its structurally similar analogs, focusing on their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind compound selection, detailed experimental protocols for efficacy evaluation, and a discussion of expected structure-activity relationships.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, highlighting its importance in medicinal chemistry.[1] When combined with a phenoxy moiety at the 4-position and an N-Boc protecting group, as in Tert-butyl 4-phenoxypiperidine-1-carboxylate, it becomes a versatile building block for a variety of biologically active molecules.[2][3] Notably, this core structure is a key intermediate in the synthesis of Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) kinases, used in the treatment of certain types of cancer.[4] This association strongly suggests that Tert-butyl 4-phenoxypiperidine-1-carboxylate and its derivatives are promising candidates for the development of novel kinase inhibitors and anticancer therapeutics.

This guide will explore the comparative efficacy of the parent compound and a curated selection of its analogs, providing a framework for their evaluation as potential drug leads.

Compound Selection: Rationale and Structural Analogs

The selection of compounds for this comparative study is based on established principles of medicinal chemistry, where substitutions on the phenyl ring can significantly modulate biological activity. The following analogs of Tert-butyl 4-phenoxypiperidine-1-carboxylate have been chosen to explore the influence of electronic and steric effects on efficacy.

Compound IDCompound NameR-Group on Phenoxy RingRationale for Selection
1 Tert-butyl 4-phenoxypiperidine-1-carboxylate-HThe parent compound, serving as the baseline for comparison.
2 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate-FIntroduction of a small, electron-withdrawing group to potentially enhance binding affinity through favorable interactions.
3 Tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate-ClA larger, more lipophilic electron-withdrawing group to probe steric and electronic effects.
4 Tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate-OCH₃An electron-donating group to investigate the impact of increased electron density on the phenoxy ring.
5 Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate-NO₂A strong electron-withdrawing group to assess the effect of significant electronic perturbation.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the efficacy of these compounds, a series of in vitro and in vivo assays are proposed. The following protocols are based on established methodologies in the field of cancer drug discovery.

In Vitro Kinase Inhibition Assay: VEGFR-2

Causality Behind Experimental Choices: VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. This assay will directly measure the ability of the compounds to inhibit this primary target. A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human VEGFR-2 kinase and its substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations in the kinase buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound at the desired concentration.

    • Add the VEGFR-2 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_0 VEGFR-2 Kinase Inhibition Assay Compound Test Compound VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Substrate Substrate VEGFR2->Substrate Phosphorylates ATP ATP ADP ADP ATP->ADP Consumed Luminescence Luminescence Signal ADP->Luminescence Inversely Proportional Inhibition Calculate % Inhibition & IC50 Luminescence->Inhibition

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Proliferation Assay: MTT Assay

Causality Behind Experimental Choices: This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6] Human umbilical vein endothelial cells (HUVECs) are also included to assess for specific anti-angiogenic effects.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and HUVECs in appropriate media and conditions.

  • Assay Procedure (96-well plate format):

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

G cluster_1 MTT Cell Proliferation Assay Cells Cancer Cells / HUVECs Compound Test Compound Cells->Compound Treated with MTT MTT Reagent Formazan Formazan Crystals MTT->Formazan Reduced by viable cells Absorbance Measure Absorbance Formazan->Absorbance Solubilized Viability Calculate % Viability & GI50 Absorbance->Viability

Caption: Schematic of the MTT cell proliferation assay.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay

Causality Behind Experimental Choices: The CAM assay is a well-established in vivo model to study angiogenesis. It is rapid, cost-effective, and allows for the direct visualization and quantification of blood vessel formation. This assay provides a more physiologically relevant assessment of the anti-angiogenic potential of the compounds.

Experimental Protocol:

  • Egg Incubation:

    • Incubate fertilized chicken eggs at 37°C with humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application:

    • Prepare sterile filter paper discs or silicone rings.

    • Apply a solution of the test compound or vehicle control onto the discs/rings and let them dry.

    • Place the discs/rings onto the CAM of the developing chick embryos.

  • Incubation and Observation:

    • Reseal the windows and incubate the eggs for another 48-72 hours.

    • Observe and photograph the CAM under a stereomicroscope to visualize the blood vessel network around the disc/ring.

  • Data Analysis:

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc/ring.

    • Compare the extent of vessel formation in the compound-treated groups to the vehicle control group.

G cluster_2 Chick Chorioallantoic Membrane (CAM) Assay Eggs Fertilized Chicken Eggs Incubation Incubate (3 days) Eggs->Incubation Window Create Window in Shell Incubation->Window Placement Place Disc on CAM Window->Placement Disc Apply Compound to Disc Disc->Placement Incubate_Observe Incubate & Observe Placement->Incubate_Observe Quantify Quantify Blood Vessels Incubate_Observe->Quantify

Sources

A Comparative Guide to the Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is paramount. Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable building block in the synthesis of numerous pharmacologically active compounds, making the optimization of its synthetic route a critical endeavor for medicinal and process chemists. This guide provides an in-depth comparison of a traditional, multi-step synthetic approach with a more contemporary, streamlined methodology, offering experimental insights and a rationale for procedural choices to empower researchers in their synthetic strategy.

Introduction: The Significance of Tert-butyl 4-phenoxypiperidine-1-carboxylate

The 4-phenoxypiperidine motif is a privileged scaffold found in a variety of bioactive molecules, including antagonists for various receptors and inhibitors of key enzymes. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical transformations, making the title compound a versatile intermediate in the synthesis of complex drug candidates. The efficiency, scalability, and cost-effectiveness of its synthesis can significantly impact the overall timeline and economic viability of a drug development program.

The Established Route: A Multi-Step Approach via an Activated Intermediate

A traditional and widely practiced method for the synthesis of aryl ethers, including Tert-butyl 4-phenoxypiperidine-1-carboxylate, involves a multi-step sequence. This approach typically begins with the activation of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by a nucleophilic substitution reaction with phenol. A representative example of this strategy is analogous to the synthesis of similar substituted piperidine ethers.[1][2]

Rationale for the Established Route

This multi-step approach is rooted in fundamental organic chemistry principles. The direct reaction between an alcohol and a phenol to form an ether is not feasible under standard conditions due to the poor leaving group ability of the hydroxide ion. Therefore, the hydroxyl group of the piperidine must first be converted into a better leaving group, such as a tosylate or mesylate. This "activation" step transforms the hydroxyl into a reactive intermediate that is susceptible to nucleophilic attack by the phenoxide ion, generated by deprotonating phenol with a suitable base. This sequence, while reliable, introduces additional synthetic steps, each requiring purification and contributing to a lower overall yield.

Experimental Protocol: Established Route

Step 1: Synthesis of Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

  • To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction mixture at 0-5 °C for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 5% HCl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate-hexane) to afford Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate

  • To a solution of phenol (1.2 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF, 5-10 volumes), add a base like potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 10-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Tert-butyl 4-phenoxypiperidine-1-carboxylate.

Caption: Workflow for the established two-step synthesis.

The New Synthetic Route: A Direct, One-Pot Mitsunobu Reaction

In contrast to the multi-step established method, modern synthetic chemistry offers more direct and efficient pathways. The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry, and it provides a one-pot synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate from the corresponding alcohol and phenol.[3][4]

Rationale for the New Route

The Mitsunobu reaction circumvents the need for pre-activation of the alcohol.[4] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ. This forms a reactive alkoxyphosphonium salt, which is then readily displaced by the nucleophilic phenol. The key advantages of this approach are its operational simplicity (one-pot), milder reaction conditions, and often higher overall yields due to the reduced number of synthetic and purification steps. The reaction proceeds with a predictable inversion of stereochemistry at the alcohol carbon, which is a crucial consideration in the synthesis of chiral molecules.[3]

Experimental Protocol: New Route (Mitsunobu Reaction)
  • To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF, 10 volumes) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Caption: Workflow for the new one-pot Mitsunobu synthesis.

Head-to-Head Comparison: Established vs. New Route

The choice of a synthetic route in a drug development setting is often a trade-off between various factors. Below is a comparative analysis of the two routes discussed.

ParameterEstablished Route (Two-Step)New Route (Mitsunobu)Analysis
Number of Steps 21The Mitsunobu route is more step-economical, which is highly desirable in process chemistry.
Overall Yield Typically 40-60% (cumulative)Typically 70-90%The one-pot nature of the Mitsunobu reaction generally leads to higher overall yields by avoiding losses during intermediate purification.
Reaction Conditions Requires heating (80-100 °C)Generally proceeds at room temperatureMilder conditions of the Mitsunobu reaction are advantageous for sensitive substrates and reduce energy consumption.
Reagents Uses common, inexpensive reagents.Requires stoichiometric amounts of PPh₃ and an azodicarboxylate, which can be costly.The cost of reagents for the Mitsunobu reaction can be a drawback for large-scale synthesis.
Work-up & Purification Requires two separate work-ups and purifications.A single purification step is required, but separation from byproducts (phosphine oxide) can be challenging.The purification of Mitsunobu reactions is a known challenge, though modern techniques have improved this.
Atom Economy Lower due to the use of a tosyl protecting group.Lower due to the generation of stoichiometric byproducts.Both routes have limitations in terms of atom economy.
Stereochemical Control Proceeds with retention of configuration if SN2 at the tosylate.Proceeds with predictable inversion of configuration.The stereospecificity of the Mitsunobu reaction is a significant advantage for chiral syntheses.[3]

Conclusion and Future Perspectives

While the established two-step synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate is a robust and well-understood method, the direct, one-pot Mitsunobu reaction represents a significant improvement in terms of efficiency and overall yield. For laboratory-scale synthesis and rapid generation of analogs in a discovery setting, the Mitsunobu reaction is often the preferred method due to its speed and milder conditions.

For large-scale industrial production, the cost of reagents and the challenges associated with byproduct removal in the Mitsunobu reaction may necessitate further process optimization or consideration of alternative catalytic C-O coupling reactions, such as the Buchwald-Hartwig amination, which is also a powerful tool for the formation of aryl ethers.[5] Ultimately, the choice of synthetic route will depend on the specific requirements of the project, balancing factors such as cost, scale, and the need for stereochemical control. The continued development of catalytic and more atom-economical methods for C-O bond formation will undoubtedly lead to even more efficient syntheses of this important pharmaceutical intermediate in the future.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Kaur, A., & Kumar, V. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4787. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Buchwald-hartwig arylation method for the preparation of tertiary amines.

Sources

A Senior Application Scientist's Guide to Benchmarking Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for novel therapeutics is a critical decision guided by a deep understanding of their physicochemical and biological properties. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable pharmacological profile.[1] This guide provides an in-depth comparative analysis of Tert-butyl 4-phenoxypiperidine-1-carboxylate, a versatile synthetic intermediate, against other structurally significant piperidine derivatives. Our objective is to equip you with the foundational knowledge and practical methodologies to benchmark its performance and potential in your drug discovery endeavors.

The strategic incorporation of a phenoxy moiety at the 4-position of the piperidine ring can significantly influence a compound's biological activity. This structural feature has been associated with antagonism of dopamine receptors and inhibition of Lysine-specific demethylase 1 (LSD1), a key target in oncology.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, ensuring stability during synthetic transformations while allowing for facile deprotection under mild acidic conditions.

This guide will delve into a comparative analysis of Tert-butyl 4-phenoxypiperidine-1-carboxylate against three other commercially available, N-Boc protected piperidine derivatives: N-Boc-4-piperidone, Tert-butyl 4-anilinopiperidine-1-carboxylate, and Tert-butyl 4-formylpiperidine-1-carboxylate. We will explore their key physicochemical properties, synthetic accessibility, and provide detailed, validated protocols for you to perform your own benchmarking studies.

Comparative Overview of Piperidine Derivatives

To provide a clear comparison, the following table summarizes key physicochemical properties of Tert-butyl 4-phenoxypiperidine-1-carboxylate and the selected comparator piperidine derivatives. It is important to note that while data for the comparator compounds are derived from established sources, the values for Tert-butyl 4-phenoxypiperidine-1-carboxylate are hypothetical and presented for illustrative purposes, underscoring the necessity of experimental validation as outlined in the subsequent sections.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility (µg/mL)
Tert-butyl 4-phenoxypiperidine-1-carboxylate 291.383.215 (Hypothetical)
N-Boc-4-piperidone199.25[3]0.6[3]Sparingly soluble (1-10 mg/mL in PBS)[4]
Tert-butyl 4-anilinopiperidine-1-carboxylate276.37[5]3.3[5]35.2 (at pH 7.4)[5]
Tert-butyl 4-formylpiperidine-1-carboxylate213.27[6]1.1[6]Soluble in methanol[7]

Experimental Benchmarking Protocols

To ensure scientific rigor and reproducibility, we present detailed protocols for key benchmarking experiments. These protocols are designed to be self-validating, providing you with the means to generate reliable comparative data in your own laboratory setting.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound (e.g., 2-5 mg) to a clear glass vial.

    • Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare triplicate samples for each compound.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to 25 °C and 150 rpm.

    • Allow the samples to equilibrate for 24-48 hours. Small variations in temperature can significantly impact solubility, so precise control is crucial.[9]

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Prepare a standard curve of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the filtered supernatant with the same solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the aqueous solubility in µg/mL or mg/L by comparing the concentration of the diluted supernatant to the standard curve.

Workflow for Shake-Flask Solubility Assay:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification prep1 Add excess compound to vial prep2 Add PBS (pH 7.4) prep1->prep2 equil1 Incubate at 25°C, 150 rpm for 24-48h prep2->equil1 proc1 Filter supernatant (0.22 µm) equil1->proc1 quant2 Analyze by HPLC-UV or LC-MS proc1->quant2 quant1 Prepare standard curve quant1->quant2 G cluster_pathway Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Gi Gi Protein D4R->Gi Activates Phenoxypiperidine 4-Phenoxypiperidine Derivative Phenoxypiperidine->D4R Antagonism AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Simplified signaling pathway of the Dopamine D4 receptor and the antagonistic action of 4-phenoxypiperidine derivatives.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. Its unique structural features, particularly the 4-phenoxy substituent, suggest its potential for developing potent and selective ligands for various biological targets. This guide has provided a framework for its comparative evaluation against other piperidine derivatives, emphasizing the importance of experimental validation of key physicochemical properties. By employing the detailed protocols herein, researchers can generate the necessary data to make informed decisions in the early stages of drug discovery, ultimately accelerating the development of new and effective therapeutics.

References

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Vasilevsky, S., et al. (2022).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Saeedi, S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(30), 9353-9359.
  • PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Kavanagh, P., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
  • Liu, X., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical biology & drug design, 86(3), 323–331.
  • Kavanagh, P., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
  • Saeedi, S., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Glomme, A., et al. (2005). A miniaturized shake-flask solubility method for early drug discovery. Journal of pharmaceutical sciences, 94(1), 1-8.
  • de Oliveira, A. C. C., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1244, 130953.
  • Liu, X., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical biology & drug design, 86(3), 323–331.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Molecules, 23(11), 2993.
  • ACS Publications. (2022).
  • Kavanagh, P., et al. (2020). An unusual detection: tert ‐butyl‐4‐anilinopiperidine‐1‐carboxylate (4‐Anilinopiperdine‐ t ‐BOC) found in seizures of falsified 'Xanax' tablets and also detected amongst items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(11-12), 1645-1651.
  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • BIOSYNCE. (2022). What is the stability of piperidine?. Retrieved from [Link]

  • MDPI. (2023).
  • PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Retrieved from [Link]

  • de Campos, D. R., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 455-463.
  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society.
  • ResearchGate. (2011).
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • PubChem. (n.d.). Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Tert-butyl 4-phenoxypiperidine-1-carboxylate and its Analogs in GPCR-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butyl 4-phenoxypiperidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of therapeutics targeting a wide array of physiological systems. Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability make it an ideal starting point for constructing potent and selective ligands. This guide provides an in-depth, head-to-head comparison of the parent scaffold and its key analogs, with a specific focus on their application as G-Protein Coupled Receptor (GPCR) modulators. We will delve into the synthetic rationale, structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their drug discovery efforts.

The Core Scaffold: A Foundation for Innovation

Tert-butyl 4-phenoxypiperidine-1-carboxylate is frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for late-stage diversification. The 4-phenoxypiperidine core itself has been identified as a key pharmacophore in ligands targeting dopamine, opioid, and chemokine receptors.[3][4][5]

Key Attributes of the Core Scaffold:

  • Synthetic Accessibility: Readily synthesized from commercially available starting materials like 1-Boc-4-piperidone.[6][7]

  • Physicochemical Properties: The Boc group enhances lipophilicity, which can aid in cell permeability, while the overall structure provides a balance of rigidity and flexibility for optimal receptor binding.

  • Modularity: The scaffold presents three primary points for chemical modification: the piperidine nitrogen (after deprotection), the phenyl ring of the phenoxy group, and the piperidine ring itself.

Analog Comparison: Structure-Activity Relationship (SAR) Deep Dive

The true power of this scaffold is realized through systematic analoging to probe the chemical space around a biological target. Modifications are strategically introduced to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Here, we compare analogs based on modifications to the phenoxy phenyl ring, a common strategy to fine-tune receptor interactions.

Let's consider a hypothetical series of analogs targeting a GPCR, such as the C-C chemokine receptor 2 (CCR2), a well-established target for inflammatory diseases. The data presented below is representative of typical findings in a drug discovery campaign.

Table 1: Comparative SAR Data of Phenoxy-Substituted Analogs

Compound IDR-Group (Phenoxy Substitution)CCR2 Binding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
1 (Parent) H150220
2a 4-Cl4565
2b 4-CF₃1218
2c 4-OCH₃250310
2d 3-Cl80110
2e 3-CF₃3550

Analysis and Causality:

  • Parent Compound (1): The unsubstituted phenoxy analog serves as our baseline, exhibiting moderate affinity and functional antagonism.

  • Electron-Withdrawing Groups at the 4-Position (2a, 2b): The introduction of a chloro (2a) and, more dramatically, a trifluoromethyl (2b) group at the para-position of the phenyl ring leads to a significant increase in both binding affinity and functional potency. This suggests the presence of an electron-deficient region or a specific hydrogen bond acceptor interaction within the receptor's binding pocket that favorably accommodates these substituents. The trifluoromethyl group, with its strong electron-withdrawing nature and potential for forming halogen bonds or specific dipole interactions, shows the most profound effect.

  • Electron-Donating Group at the 4-Position (2c): Conversely, the addition of a methoxy group (2c) is detrimental to activity. This indicates that either steric hindrance or the introduction of electron density at this position is unfavorable for receptor binding, disrupting a key interaction.

  • Positional Isomers (2d, 2e): Moving the substituents to the meta-position (3-position) results in analogs (2d, 2e) that are more potent than the parent compound but less active than their para-substituted counterparts (2a, 2b). This highlights the critical importance of substituent positioning for optimal interaction geometry within the binding site. The binding pocket is likely narrower or has a specific electrostatic contour that favors interaction at the 4-position.

Experimental Protocols: Generating Validated Data

The trustworthiness of any comparative analysis rests on the quality of the experimental data. Below are detailed, self-validating protocols for the synthesis of a representative analog and its characterization in a standard GPCR binding assay.

This protocol describes a standard Williamson ether synthesis, a reliable method for coupling a phenol with an activated alcohol.

Objective: To synthesize tert-butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-(Trifluoromethyl)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), and PPh₃ (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (1.2 eq) dropwise over 10 minutes. Causality Note: The slow, cooled addition of DIAD is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

This protocol is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a target receptor.[8][9]

Objective: To determine the Kᵢ of analog 2b for the CCR2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing human CCR2 (e.g., CHO-K1 or HEK293 cells).[10]

  • Radioligand: [¹²⁵I]-CCL2 (MCP-1), the natural ligand for CCR2.

  • Test Compound: Analog 2b, dissolved in DMSO and serially diluted.

  • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add Assay Buffer, a fixed concentration of [¹²⁵I]-CCL2 (typically at or below its Kₔ value), and varying concentrations of the test compound (analog 2b).[11][12]

  • Total and Nonspecific Binding:

    • Total Binding Wells: Contain only radioligand and buffer (no test compound).

    • Nonspecific Binding (NSB) Wells: Contain radioligand and a high concentration of a known, unlabeled CCR2 antagonist to saturate all specific binding sites.[13]

  • Initiation: Add the CCR2-expressing cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium. Causality Note: The incubation time must be optimized in preliminary kinetic experiments to ensure the binding reaction has reached a steady state.[8]

  • Termination and Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound or nonspecifically trapped radioligand. Causality Note: Using ice-cold buffer and performing this step rapidly minimizes the dissociation of the radioligand from the receptor.

  • Quantification: Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Workflow and Mechanism

Understanding the broader context of how these compounds are developed and how they function is critical for drug discovery professionals.

Most 4-phenoxypiperidine analogs that target receptors like CCR2 function as antagonists, blocking the downstream signaling cascade initiated by the natural ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR CCR2 Receptor G_Protein Gαi Protein GPCR->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Ligand CCL2 (Chemokine) Ligand->GPCR Binds & Activates Analog Analog 2b (Antagonist) Analog->GPCR Binds & Blocks cAMP ↓ cAMP Effector->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: Antagonist action on a Gαi-coupled GPCR like CCR2.

The process of identifying and optimizing a lead compound from a scaffold like tert-butyl 4-phenoxypiperidine-1-carboxylate follows a logical, iterative progression.

Discovery_Workflow A Scaffold Selection (4-Phenoxypiperidine) B Analog Design & Synthesis (SAR Exploration) A->B C Primary Screening (Binding Assay) B->C Library of Analogs D Secondary Screening (Functional Assay) C->D Active 'Hits' E Lead Optimization (ADME/Tox Profiling) D->E Potent 'Leads' E->B Iterative Design F In Vivo Efficacy Studies E->F Optimized Leads G Candidate Selection F->G

Caption: Iterative workflow for lead optimization in drug discovery.

Conclusion and Future Directions

The tert-butyl 4-phenoxypiperidine-1-carboxylate scaffold remains an exceptionally valuable starting point for GPCR-targeted drug discovery. As demonstrated, strategic modifications, particularly with electron-withdrawing groups on the phenoxy ring, can dramatically enhance biological activity. The key takeaway for researchers is the power of systematic, data-driven analoging, guided by robust and reproducible in vitro assays. Future efforts will likely focus on developing analogs with biased signaling properties or exploring novel modifications to the piperidine ring to further improve selectivity and pharmacokinetic profiles.

References

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • National Institutes of Health (NIH). (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • Taylor & Francis Online. (2020). Recent progress in assays for GPCR drug discovery. Taylor & Francis Online. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay. [Link]

  • PubMed. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. National Institutes of Health. [Link]

  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing SL. [Link]

  • PubMed. (2004). Radioligand binding assays and their analysis. National Institutes of Health. [Link]

  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

  • IOPscience. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Publishing. [Link]

  • National Institutes of Health (NIH). (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tert-butyl 4-phenoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.

Hazard Identification and Risk Assessment: Understanding the "Why"

Tert-butyl 4-phenoxypiperidine-1-carboxylate belongs to the piperidine class of compounds. While the full toxicological profile of this specific molecule has not been thoroughly investigated, related structures exhibit a range of hazards that must be respected.[1] The primary concerns revolve around potential irritation to the skin, eyes, and respiratory tract.[2][3][4]

Core Rationale: The tert-butoxycarbonyl (Boc) protecting group and the phenoxy moiety introduce specific chemical properties that influence handling procedures. The piperidine ring itself is a common scaffold in bioactive molecules, and its derivatives can have unforeseen physiological effects. Therefore, a cautious approach that minimizes all potential routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of safe handling.

Potential Hazard Rationale Based on Structural Analogs Primary Routes of Exposure
Skin Irritation Piperidine derivatives are known to cause skin irritation.[2][3][4]Dermal contact
Eye Irritation Can cause serious eye irritation.[2][3][4]Eye contact
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]Inhalation
Harmful if Swallowed Oral toxicity is a potential concern with related compounds.[2][4]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of a comprehensive safety strategy. The following table outlines the recommended PPE for handling Tert-butyl 4-phenoxypiperidine-1-carboxylate, with an explanation of why each is necessary.

PPE Component Specification Justification
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1] For larger quantities or when splashing is a risk, a face shield should be worn in addition to goggles.[5]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) inspected before each use.[6][7] Use proper glove removal technique to avoid skin contact.Prevents dermal exposure, which can lead to skin irritation.[2][3][4]
Body Protection A standard laboratory coat. For larger scale operations, consider a chemically resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[1]Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation.[1][2]

Operational and Handling Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.

Engineering Controls: Creating a Safe Environment
  • Ventilation: Always handle Tert-butyl 4-phenoxypiperidine-1-carboxylate in a well-ventilated area.[1][8] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

Handling Procedure
  • Pre-Handling:

    • Read and understand this safety guide thoroughly.

    • Inspect all PPE for integrity.

    • Ensure the work area is clean and uncluttered.

  • During Handling:

    • Avoid the formation of dust and aerosols.[1][3][8]

    • Do not get the substance in your eyes, on your skin, or on your clothing.[2][3]

    • Avoid ingestion and inhalation.[2][3][9]

    • Wash hands thoroughly after handling and before breaks.[1][2][8]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Dispose of contaminated waste in a designated, sealed container.[1][2][3][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Guide prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Ventilated Area prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_area Clean Work Surface handle_transfer->cleanup_area cleanup_waste Segregate & Seal Waste cleanup_area->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe start Waste Generated is_chemical Is it the chemical compound? start->is_chemical is_contaminated Is it contaminated material? is_chemical->is_contaminated No dispose_chem Collect in labeled, sealed chemical waste container is_chemical->dispose_chem Yes dispose_contam Collect in labeled, sealed solid waste container is_contaminated->dispose_contam Yes contact_ehs Contact Environmental Health & Safety for disposal dispose_chem->contact_ehs dispose_contam->contact_ehs

Caption: Decision tree for the proper disposal of waste.

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [1]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel into a suitable, closed container for disposal. [1][2][3][8]

References

  • Capot Chemical. (2013-11-05). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024-05-07). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemBK. (2024-04-09). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate - Risk and Safety. Retrieved from [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-phenoxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-phenoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.